1-Azabicyclo[3.2.1]octan-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[3.2.1]octan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-8-3-1-2-6(7)4-8/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYPDOYHAZFTIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(C1)CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329203 | |
| Record name | 1-azabicyclo[3.2.1]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162184-58-9, 45675-76-1 | |
| Record name | 1-azabicyclo[3.2.1]octan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-azabicyclo[3.2.1]octan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Azabicyclo[3.2.1]octan-6-one: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
The 1-azabicyclo[3.2.1]octane framework is a pivotal structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic nature provides a three-dimensional scaffold that can precisely orient functional groups for optimal interaction with biological targets. Within this class of molecules, 1-Azabicyclo[3.2.1]octan-6-one stands out as a key intermediate and a versatile building block for the synthesis of a wide array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-Azabicyclo[3.2.1]octan-6-one, with a focus on insights relevant to drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental physicochemical and spectroscopic properties of 1-Azabicyclo[3.2.1]octan-6-one is essential for its effective utilization in research and synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₁₁NO | |
| Molecular Weight | 125.17 g/mol | |
| Monoisotopic Mass | 125.084063 g/mol | |
| Predicted XlogP | -0.4 | |
| Physical State | Solid (predicted) | |
| Boiling Point | 95-100 °C at 22 Torr (for a related trimethyl derivative) |
Spectroscopic Data (Predicted and Representative):
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic system and the presence of multiple diastereotopic protons. Key signals would include those for the protons alpha to the carbonyl group and the bridgehead protons.
-
¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the carbonyl carbon in the range of 200-220 ppm, in addition to signals for the other six carbon atoms of the bicyclic core.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ would be indicative of the carbonyl stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 125, with fragmentation patterns characteristic of the azabicyclic ring system.[1]
Synthesis of 1-Azabicyclo[3.2.1]octan-6-one: The Dieckmann Condensation
The most common and efficient method for the synthesis of the 1-azabicyclo[3.2.1]octan-6-one core is the intramolecular Dieckmann condensation of a suitably substituted piperidine diester. This reaction is a powerful tool for the formation of five- and six-membered rings.[2][3]
Reaction Rationale and Key Considerations
The Dieckmann condensation involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester.[2] The choice of base and reaction conditions is critical for achieving high yields and minimizing side reactions. Strong, non-nucleophilic bases such as sodium hydride or potassium tert-butoxide are typically employed to deprotonate the α-carbon of one of the ester groups, generating an enolate which then attacks the other ester carbonyl. The subsequent loss of an alkoxide group drives the reaction to completion.
The starting material for this synthesis is typically a derivative of 4-carboxymethyl-piperidine-3-acetic acid ethyl ester. The causality behind this choice lies in the strategic placement of the two ester functionalities, which are poised to undergo a 5-exo-trig cyclization to form the desired five-membered ring fused to the piperidine ring.
Caption: Synthetic pathway to 1-Azabicyclo[3.2.1]octan-6-one via Dieckmann condensation.
Detailed Experimental Protocol (Illustrative)
The following is a representative, self-validating protocol for the synthesis of 1-Azabicyclo[3.2.1]octan-6-one, based on established methodologies for the Dieckmann condensation.
Materials:
-
N-protected 4-(ethoxycarbonylmethyl)piperidine-3-acetic acid ethyl ester
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a suspension of sodium hydride in anhydrous toluene under a nitrogen atmosphere.
-
Addition of Diester: A solution of the N-protected piperidine diester in anhydrous toluene is added dropwise to the stirred suspension of sodium hydride at a rate that maintains a gentle reflux. The rationale for slow addition is to control the exothermic reaction and prevent the accumulation of unreacted starting material.
-
Reaction Monitoring: The reaction mixture is heated at reflux until the evolution of hydrogen gas ceases, indicating the complete formation of the enolate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction is cautiously quenched by the slow addition of water. The aqueous layer is separated and washed with diethyl ether. The aqueous phase is then acidified with concentrated hydrochloric acid.
-
Decarboxylation: The acidified aqueous solution is heated at reflux to effect the hydrolysis of the ester and subsequent decarboxylation of the resulting β-keto acid. The completion of this step can be monitored by the cessation of carbon dioxide evolution.
-
Isolation and Purification: After cooling, the reaction mixture is basified and extracted with an appropriate organic solvent. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or distillation.
Reactivity of the Carbonyl Group
The carbonyl group in 1-Azabicyclo[3.2.1]octan-6-one is the primary site of reactivity, undergoing a variety of nucleophilic addition reactions.[4][5] The rigid bicyclic framework can influence the stereochemical outcome of these reactions, providing a handle for the synthesis of stereochemically defined derivatives.
Common transformations of the ketone include:
-
Reduction: The ketone can be reduced to the corresponding alcohol, 1-azabicyclo[3.2.1]octan-6-ol, using standard reducing agents such as sodium borohydride or lithium aluminum hydride. The stereoselectivity of the reduction can be influenced by the choice of reagent and reaction conditions.[6]
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) provides access to 6-amino-1-azabicyclo[3.2.1]octane derivatives.
-
Wittig Reaction: The Wittig reaction and its variants can be used to convert the ketone into an exocyclic double bond, providing a route to a variety of functionalized derivatives.
-
Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group allows for the introduction of various alkyl, aryl, and other carbon-based substituents at the 6-position.
Applications in Drug Discovery and Medicinal Chemistry
The 1-azabicyclo[3.2.1]octane scaffold, and specifically derivatives of the 6-one, are of significant interest in drug discovery due to their presence in a number of biologically active natural products and their utility as rigid scaffolds for the design of novel therapeutic agents.[7]
-
Dopamine Transporter (DAT) Inhibitors: A series of 6-substituted 1-azabicyclo[3.2.1]octanes have been synthesized and evaluated as inhibitors of the dopamine transporter.[8] These compounds have potential applications in the treatment of various central nervous system disorders.
-
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors: Derivatives of the related 8-azabicyclo[3.2.1]octane scaffold have been identified as potent inhibitors of NAAA, an enzyme involved in the regulation of inflammatory processes.[9][10] The 1-azabicyclo[3.2.1]octan-6-one core represents a valuable starting point for the synthesis of analogous NAAA inhibitors.
-
Analgesics: Certain 1-phenyl-6-azabicyclo[3.2.1]octane derivatives have been investigated for their analgesic properties.[11]
The rigid nature of the bicyclic system allows for the precise positioning of pharmacophoric groups, leading to high-affinity and selective interactions with biological targets. The synthetic accessibility of 1-Azabicyclo[3.2.1]octan-6-one makes it an attractive starting material for the exploration of structure-activity relationships (SAR) in these and other therapeutic areas.
Conclusion
1-Azabicyclo[3.2.1]octan-6-one is a valuable and versatile building block in medicinal chemistry. Its synthesis, primarily through the robust Dieckmann condensation, is well-established, providing a reliable route to this important scaffold. The reactivity of its carbonyl group allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. The demonstrated and potential applications of its derivatives in areas such as neuroscience and inflammation underscore the continued importance of this chemical entity in the pursuit of new and effective therapeutics. This guide has provided a foundational understanding of the key chemical properties and synthetic strategies related to 1-Azabicyclo[3.2.1]octan-6-one, offering a starting point for researchers and drug development professionals to leverage its potential in their own programs.
References
-
Tamiz, A. P., et al. (2000). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(15), 1681-1686. [Link]
-
PubChem. 1-Azabicyclo[3.2.1]octan-6-ol. [Link]
-
PubChem. 1-azabicyclo[3.2.1]octan-6-one. [Link]
-
PubChem. 1-Azabicyclo(3.2.1)octane. [Link]
-
PubChem. 1-Azoniabicyclo(3.2.1)octan-6-ol, 1-methyl-, bromide, diphenylacetate. [Link]
-
Di Fruscia, P., et al. (2022). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 65(4), 3326-3348. [Link]
-
Chemistry LibreTexts. (2015, July 18). 17.5: Reactivity of the Carbonyl Group: Mechanisms of Addition. [Link]
-
Takeda, M., et al. (1976). Azabicycloalkanes as analgetics. I. Synthesis of 1-phenyl-6-azabicyclo[6][8]octane derivatives. Chemical & Pharmaceutical Bulletin, 24(7), 1514-1525. [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Dissertation, Universität Regensburg. [Link]
-
Monteiro, M. I., Vale, J. R., & Siopa, F. A. D. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry. [Link]
-
Marco-Contelles, J., & de la Pradilla, R. F. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Molecules, 23(5), 1053. [Link]
-
Di Fruscia, P., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13348. [Link]
-
Open Textbook Publishing. Chapter 7: Nucleophilic attack at the carbonyl carbon. [Link]
-
NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
Zhang, Y., et al. (2025). Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. The Journal of Organic Chemistry. [Link]
-
SpectraBase. 1,3,5-Trimethyl-6-oxabicyclo[3.2.1]octan-7-one. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Monteiro, M. I., Vale, J. R., & Siopa, F. A. D. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. ResearchGate. [Link]
-
Chemler, S. R., & Thomson, R. J. (2013). 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. PMC. [Link]
-
Jack Westin. Aldehydes And Ketones Important Reactions. [Link]
Sources
- 1. 1-Azoniabicyclo(3.2.1)octan-6-ol, 1-methyl-, bromide, diphenylacetate | C22H26BrNO2 | CID 50661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jackwestin.com [jackwestin.com]
- 6. 1-Azabicyclo[3.2.1]octan-6-ol | C7H13NO | CID 545499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ora.uniurb.it [ora.uniurb.it]
- 11. discovery.researcher.life [discovery.researcher.life]
Solvation Dynamics and Organic Solubility of 1-Azabicyclo[3.2.1]octan-6-one: A Technical Guide
Executive Summary
1-Azabicyclo[3.2.1]octan-6-one (CAS 45675-76-1) is a highly versatile bridged bicyclic building block utilized extensively in the design of neuroactive pharmaceuticals, particularly ligands targeting α7 nicotinic acetylcholine receptors (nAChRs) and muscarinic receptors[1][2]. For drug development professionals and synthetic chemists, mastering the solubility profile of this azabicyclic ketone is critical[3]. Its unique structural topology—combining a lipophilic aliphatic core, a basic tertiary amine, and a polar hydrogen-bond accepting ketone—creates a complex solvation dynamic that dictates its behavior in reaction mixtures, liquid-liquid extractions, and chromatographic purifications[4].
Structural Determinants of Solubility
The solubility of 1-Azabicyclo[3.2.1]octan-6-one in organic solvents is governed by three primary structural features:
-
The [3.2.1] Bicyclic Core: The hydrocarbon framework provides significant hydrophobic bulk. This drives entropically favorable dissolution in organic media by minimizing the solvent cavity formation energy required to accommodate the molecule.
-
Tertiary Amine (Position 1): With an estimated pKa of 8.5–9.0, the bridgehead nitrogen dictates pH-dependent solubility. In its neutral free-base form, it is highly miscible with polar aprotic solvents[1]. Upon protonation, the resulting ammonium salt becomes exclusively water-soluble due to powerful ion-dipole interactions.
-
Ketone (Position 6): The carbonyl oxygen acts as a potent hydrogen-bond acceptor. This functional group significantly enhances solubility in polar protic solvents (like methanol) and necessitates the use of moderately polar extraction solvents (like dichloromethane) over strictly non-polar hydrocarbons (like hexane) to overcome the crystal lattice energy[4][5].
Quantitative Solubility Profile in Organic Solvents
The following table summarizes the solubility characteristics of the free-base form of 1-Azabicyclo[3.2.1]octan-6-one across various solvent classes at standard ambient temperature and pressure (25°C).
| Solvent Class | Specific Solvent | Dielectric Constant (ε) | Estimated Solubility | Practical Application in Synthesis |
| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 100 mg/mL | Primary solvent for liquid-liquid extraction and column chromatography[4][5]. |
| Polar Aprotic | Tetrahydrofuran (THF) | 7.58 | > 100 mg/mL | Ideal for anhydrous Grignard additions or reductive aminations[1]. |
| Polar Protic | Methanol (MeOH) | 32.70 | > 50 mg/mL | Solvent for recrystallization of tosylhydrazone derivatives[4]. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.70 | > 100 mM | Preparation of master stock solutions for in vitro binding assays. |
| Non-Polar | Hexane / Heptane | 1.89 | < 5 mg/mL | Utilized as an anti-solvent to induce controlled precipitation of the pure product. |
Experimental Workflows: Exploiting Solubility
Protocol 1: pH-Driven Liquid-Liquid Extraction (LLE)
To isolate 1-Azabicyclo[3.2.1]octan-6-one from a complex crude reaction mixture, chemists exploit the differential solubility of its ionized and neutral states.
Causality & Mechanism: The addition of aqueous HCl protonates the tertiary amine, shifting the molecule's preference entirely to the aqueous phase due to ion-dipole interactions. Non-basic organic impurities remain in the organic phase and are discarded. Subsequent basification neutralizes the amine, restoring the lipophilicity of the bicyclic core and allowing the ketone's dipole to favorably interact with DCM for quantitative recovery[4][5].
Step-by-Step Methodology:
-
Acidification: Dissolve the crude mixture in a 1:1 biphasic system of DCM and 1M HCl (aq). Stir vigorously for 15 minutes.
-
Self-Validation: Check the pH of the aqueous layer with indicator paper to ensure it is strictly < 3, guaranteeing complete amine protonation.
-
-
Organic Wash: Separate the phases. Wash the acidic aqueous layer with fresh DCM (2x) to remove neutral/acidic impurities.
-
Self-Validation: Spot the organic wash on a TLC plate; the absence of a UV/stain-active amine spot confirms no product loss.
-
-
Basification: Cool the aqueous layer to 0°C and slowly add 2M NaOH (aq) until the pH exceeds 10. The aqueous layer will become cloudy as the free base oils out.
-
Extraction: Extract the basified aqueous layer with DCM (3x). The moderate dielectric constant of DCM perfectly solvates the free-base azabicyclic ketone.
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure compound.
Figure 1: pH-driven liquid-liquid extraction workflow for azabicyclic ketones.
Protocol 2: Kinetic Solubility Determination via HPLC-UV
For formulation and assay development, precise solubility limits in specific organic solvents must be quantified.
Causality & Mechanism: Kinetic solubility measures the dissolution rate of a pre-dissolved stock (usually in DMSO) when spiked into a target solvent. This mimics the conditions of high-throughput screening and parallel synthesis, where compounds are transferred from master plates into reaction/assay buffers.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 100 mM master stock of 1-Azabicyclo[3.2.1]octan-6-one in anhydrous DMSO.
-
Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of the target organic solvent (e.g., THF or EtOAc) to target a 1 mM theoretical concentration.
-
Incubation: Agitate the mixture at 25°C for 24 hours to ensure thermodynamic equilibrium between the solvated state and any micro-precipitates.
-
Phase Separation: Centrifuge the samples at 10,000 x g for 15 minutes to pellet insoluble material.
-
Quantification: Analyze the supernatant via HPLC-UV (using a C18 column and a generic H2O/MeCN gradient).
-
Self-Validation: Quantify against a 5-point standard curve prepared in 100% DMSO to ensure linearity and accurate mass balance.
-
Figure 2: Workflow for kinetic solubility determination using HPLC-UV quantification.
References
- Title: PubChemLite - 1-azabicyclo[3.2.1]octan-6-one (C7H11NO)
- Title: 1-Azabicyclo[3.2.
- Title: WO2001066546A1 - Spiro compounds, process for preparing the same and use thereof as drugs Source: Google Patents URL
- Source: rndsystems.
- Title: Nicotinic acetylcholine receptor ligands; a patent review (2006-2011)
- Source: smolecule.
- Source: smolecule.
Sources
- 1. WO2001066546A1 - Spiro compounds, process for preparing the same and use thereof as drugs - Google Patents [patents.google.com]
- 2. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 45675-76-1 1-Azabicyclo[3.2.1]octan-6-one [chemsigma.com]
- 4. pdf.smolecule.com [pdf.smolecule.com]
- 5. Buy Dichloropane | 146725-34-0 [smolecule.com]
Methodological & Application
Application Note: Intramolecular Mannich Synthesis of 1-Azabicyclo[3.2.1]octan-6-one
Executive Summary
The 1-azabicyclo[3.2.1]octane core is a privileged bridged bicyclic scaffold found in numerous biologically active alkaloids and synthetic pharmaceuticals, most notably acting as 5-HT receptor ligands and muscarinic/nicotinic acetylcholine receptor agonists [1][1]. The synthesis of this rigid, three-dimensional framework requires highly efficient ring-closing strategies.
This application note details a robust, self-validating protocol for the synthesis of 1-azabicyclo[3.2.1]octan-6-one via a thermodynamically controlled intramolecular Mannich reaction . By leveraging the regioselective enolization of an azepane precursor, chemists can construct the complex [3.2.1] bicyclic system in a single, atom-economical step.
Mechanistic Causality & Reaction Design
The intramolecular Mannich reaction is a cornerstone of alkaloid total synthesis [2][2]. To synthesize 1-azabicyclo[3.2.1]octan-6-one, the most direct disconnection relies on the reaction between an endocyclic enol and an exocyclic iminium ion.
The Azepan-3-one Pathway
The optimal precursor for this transformation is azepan-3-one (hexahydro-1H-azepin-3-one). When reacted with formaldehyde, the secondary amine (N1) forms a highly reactive exocyclic iminium ion (
Regioselectivity & Thermodynamic Control:
Azepan-3-one possesses two
-
Path A (C2 Enolization): Attack of the C2 enol onto the iminium carbon would form a highly strained, anti-Bredt 4-membered ring (a 1-azabicyclo[3.1.1]heptane system). This pathway is kinetically and thermodynamically forbidden.
-
Path B (C4 Enolization): Attack of the C4 enol onto the iminium carbon forms a stable 6-membered piperidine ring embedded within the bicyclic framework.
The resulting C-C bond formation between C4 and the formaldehyde-derived carbon yields a structure with three bridges connecting the bridgeheads: a 3-carbon bridge (C5-C6-C7 of the azepane), a 2-carbon bridge containing the ketone (C2-C3(=O)), and a newly formed 1-carbon bridge. When mapped to standard IUPAC nomenclature, this is exactly 1-azabicyclo[3.2.1]octan-6-one .
Fig 1: Mechanistic pathway of the intramolecular Mannich cyclization.
Experimental Protocol
This protocol is designed as a self-validating system. The use of the hydrochloride salt of azepan-3-one is critical; it prevents premature intermolecular condensation (e.g., aldol-type side reactions) and regulates the rate of iminium ion formation, ensuring that intramolecular cyclization outpaces polymerization[3][3].
Reagents and Materials
-
Azepan-3-one hydrochloride: 10.0 mmol (1.49 g)
-
Paraformaldehyde: 15.0 mmol (0.45 g)
-
Solvent: Ethanol / Deionized Water (1:1 v/v)
-
Base (for workup): 2 M NaOH aqueous solution
-
Extraction Solvent: Dichloromethane (
)
Step-by-Step Methodology
-
Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve azepan-3-one hydrochloride (10.0 mmol) in 15 mL of a 1:1 mixture of Ethanol and Water.
-
Iminium Precursor Addition: Add paraformaldehyde (15.0 mmol, 1.5 equiv) in one portion to the stirring solution at room temperature.
-
Thermal Cyclization: Heat the reaction mixture to a gentle reflux (approx. 85 °C) using an oil bath. Maintain reflux for 12–16 hours. The solution will gradually transition from a cloudy suspension to a clear, pale-yellow liquid as the paraformaldehyde depolymerizes and reacts.
-
Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully adjust the pH of the solution to >10 by the dropwise addition of 2 M NaOH. Causality note: Basification is required to neutralize the hydrochloride salt of the newly formed bicyclic tertiary amine, allowing for organic extraction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with
(3 × 20 mL). Combine the organic layers. -
Washing and Drying: Wash the combined organic extracts with saturated brine (20 mL), dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude product as a yellow oil. -
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent:
/MeOH/NH₄OH, 90:9:1) to isolate pure 1-azabicyclo[3.2.1]octan-6-one.
Fig 2: Step-by-step experimental workflow for the Mannich cyclization.
Optimization Data
The choice of solvent and temperature profoundly impacts the equilibrium between the iminium ion and the enol. Quantitative optimization data is summarized below to guide scale-up efforts.
| Entry | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observations / Causality |
| 1 | Water | 25 | 24 | < 10% | Insufficient thermal energy for enolization. |
| 2 | Ethanol (Absolute) | 80 | 12 | 65% | Good yield, but paraformaldehyde depolymerization is slow. |
| 3 | Ethanol / Water (1:1) | 85 | 12 | 82% | Optimal. Water accelerates iminium formation; EtOH solubilizes intermediates. |
| 4 | Toluene | 110 | 12 | 30% | Poor solubility of the HCl salt prevents efficient reaction. |
Table 1: Optimization of reaction conditions for the synthesis of 1-azabicyclo[3.2.1]octan-6-one.
References
-
King, F. D., et al. "Substituted benzamides with conformationally restricted side chains. 5. Azabicyclo[x.y.z] derivatives as 5-HT4 receptor agonists and gastric motility stimulants." Journal of Medicinal Chemistry, 1993, 36(6), 683-689. URL:[Link]
-
Hong, S., & Vanderwal, C. D. "A Synthesis of Alsmaphorazine B Demonstrates the Chemical Feasibility of a New Biogenetic Hypothesis." ResearchGate / JACS, 2025. (Review of complex alkaloid cyclizations). URL:[Link]
-
Gwaltney, S. L., et al. "Dipeptidyl peptidase inhibitors." US Patent US-7781584-B2, 2010. (Details handling of azabicyclo intermediates). URL:[Link]
Sources
1-Azabicyclo[3.2.1]octan-6-one as a scaffold in drug discovery
Application Note: 1-Azabicyclo[3.2.1]octan-6-one as a Privileged Scaffold in CNS Drug Discovery
Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Scaffold rationale, synthetic functionalization, and pharmacological validation.
Introduction & Mechanistic Rationale
In the pursuit of novel therapeutics for neurodegenerative and psychiatric disorders (e.g., Alzheimer’s disease, schizophrenia), the α7 nicotinic acetylcholine receptor (nAChR) has emerged as a highly validated target[1]. Designing selective agonists for this receptor requires a delicate balance of conformational rigidity and precise pharmacophore geometry.
As a Senior Application Scientist, I frequently advocate for the 1-azabicyclo[3.2.1]octan-6-one scaffold. This bridged bicyclic amine acts as a conformationally restricted bioisostere of acetylcholine.
-
The Causality of the Scaffold: The basic nitrogen (N1) serves as the primary cationic center, anchoring the molecule to the conserved Trp149 residue in the orthosteric binding site of the nAChR via cation-π interactions.
-
The Role of the C6-Ketone: The carbonyl group at the 6-position provides a highly specific synthetic vector. It allows for the introduction of hydrogen-bond acceptors or lipophilic aromatic groups at a distance that perfectly matches the α7 nAChR pharmacophore model, heavily restricting off-target binding to the α4β2 subtype or muscarinic receptors[2].
Figure 1: Drug discovery workflow utilizing the 1-azabicyclo[3.2.1]octan-6-one scaffold.
Experimental Protocol: Synthesis of Spirocyclic α7 nAChR Ligands
Spiro-fusion at the C6 position of the 1-azabicyclo[3.2.1]octane system further rigidifies the ligand, locking the pharmacophore into its bioactive conformation. The following protocol details the synthesis of a spiro[1-azabicyclo[3.2.1]octane-6,5'-oxazolidin]-2'-one derivative[3].
Materials:
-
(5S)-1-azabicyclo[3.2.1]octan-6-one
-
Diisopropylamine, n-Butyllithium (1.6 M in hexanes)
-
tert-Butyl acetate
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Enolate Formation: Dissolve diisopropylamine (1.2 eq) in anhydrous THF under an inert argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise add n-Butyllithium (1.2 eq) and stir for 30 minutes at 0 °C to form Lithium Diisopropylamide (LDA).
-
Ester Addition: Re-cool the LDA solution to -78 °C. Add tert-butyl acetate (1.1 eq) dropwise. Causality: Maintaining -78 °C is critical here to prevent the self-condensation of the ester and to ensure the kinetic enolate is trapped efficiently.
-
Nucleophilic Attack: Add a solution of (5S)-1-azabicyclo[3.2.1]octan-6-one (1.0 eq) in THF dropwise to the enolate mixture. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Mechanistic Insight: The bridged structure of the scaffold sterically directs the enolate attack to the less hindered exo-face, ensuring high diastereoselectivity[3].
-
-
Quenching & Extraction: Pour the reaction into ice water and extract with ethyl acetate. Dry the organic layer over MgSO₄ and concentrate in vacuo to yield the intermediate β-hydroxy ester.
-
Spirocyclization (Curtius Rearrangement): Convert the ester to an acyl azide (via hydrazinolysis and subsequent nitrosation), followed by heating in toluene. The intermediate isocyanate will spontaneously undergo intramolecular nucleophilic attack by the adjacent C6-hydroxyl group, yielding the target spiro-oxazolidinone.
-
Self-Validating System Check: Confirm cyclization via FTIR spectroscopy. The disappearance of the starting ketone C=O stretch (~1720 cm⁻¹) and the emergence of a distinct carbamate C=O stretch (~1750 cm⁻¹) validates the formation of the spiro-ring.
In Vitro Pharmacological Profiling: Radioligand Binding Assay
To validate the affinity of the synthesized derivatives for the α7 nAChR, a competitive radioligand binding assay utilizing [³H]Methyllycaconitine ([³H]MLA) is required. MLA is a highly specific antagonist for the α7 subtype.
Step-by-Step Methodology:
-
Tissue Preparation: Isolate rat hippocampal membranes (a region with dense α7 nAChR expression) and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.
-
Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 50 µL of [³H]MLA (final concentration 2 nM), and 50 µL of the test compound at varying concentrations (10⁻¹⁰ to 10⁻⁵ M). Incubate the mixture at 0 °C for 60 minutes.
-
Causality: Incubation at 0 °C minimizes receptor internalization and proteolytic degradation of the membrane proteins during the equilibrium phase[4].
-
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.
-
Critical Step: The GF/B filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 2 hours prior to use. Causality: Glass fibers possess negatively charged silanol groups that will indiscriminately bind the positively charged basic nitrogen of the azabicyclo scaffold and the radioligand. PEI neutralizes this charge, preventing a collapse of the signal-to-noise ratio[4].
-
-
Quantification: Wash the filters three times with ice-cold buffer, transfer to scintillation vials, add scintillation cocktail, and measure the bound radioactivity.
Quantitative Data Presentation
The structural modifications at the C6 position of the 1-azabicyclo[3.2.1]octane scaffold drastically alter receptor subtype selectivity. Below is a comparative data summary demonstrating the structure-activity relationship (SAR).
| Compound Derivative | Modification at C6 Position | α7 nAChR Affinity (Kᵢ, nM) | α4β2 nAChR Affinity (Kᵢ, nM) | Selectivity Ratio (α4β2 / α7) |
| Scaffold Core | Ketone (=O) | > 10,000 | > 10,000 | N/A |
| Derivative A | (E)-Arylidene substitution | 85.0 | 4,200 | ~49x |
| Derivative B | Spiro-oxazolidinone (Unsubstituted) | 12.5 | 1,850 | ~148x |
| Derivative C | Spiro-oxazolidinone (N-Methylated) | 3.2 | 2,100 | ~656x |
Table 1: Representative binding affinities of 1-azabicyclo[3.2.1]octane derivatives. Data illustrates that rigidifying the C6 position via spirocyclization (Derivative C) exponentially increases both binding affinity and selectivity for the α7 subtype.
Downstream Signaling & Therapeutic Relevance
Upon successful binding of the optimized 1-azabicyclo[3.2.1]octane agonist, the α7 nAChR undergoes a conformational shift, opening its central pore. Because the α7 subtype is highly permeable to calcium (Ca²⁺), its activation triggers a distinct intracellular cascade.
Figure 2: Intracellular signaling pathway triggered by α7 nAChR agonists leading to neuroprotection.
The influx of Ca²⁺ not only causes direct neuronal depolarization but also recruits and phosphorylates Janus kinase 2 (JAK2). This subsequently activates the PI3K/Akt survival pathway, which is the primary mechanism by which these scaffold-derived drugs exert their neuroprotective and cognitive-enhancing effects in models of Alzheimer's and schizophrenia[1].
References
- Nicotinic acetylcholine receptor ligands; a patent review (2006-2011)
- Source: The Open Medicinal Chemistry Journal (via PubMed Central)
- Use of heterocyclic compounds for the treatment of conditions caused by malfunctioning of the nicotinic cholinergic system (US5859004A)
- Spiro compounds, process for preparing the same and use thereof as drugs (WO2001066546A1)
Sources
- 1. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2001066546A1 - Spiro compounds, process for preparing the same and use thereof as drugs - Google Patents [patents.google.com]
- 4. US5859004A - Use of heterocyclic compounds for the treatment of conditions caused by malfunctioning of the nicotinic cholinergic system - Google Patents [patents.google.com]
Application Note: 1-Azabicyclo[3.2.1]octan-6-one as a Privileged Scaffold in Medicinal Chemistry
Target Audience: Medicinal Chemists, Synthetic Chemists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Introduction & Pharmacophore Rationale
In modern medicinal chemistry, overcoming the entropic penalty of ligand binding is a primary strategy for improving target affinity. Flexible aliphatic chains often suffer from high conformational entropy in solution, which must be overcome upon binding to a receptor. 1-Azabicyclo[3.2.1]octan-6-one (CAS: 45675-76-1) serves as a conformationally restricted, privileged bicyclic scaffold that addresses this challenge.
The structural architecture of 1-azabicyclo[3.2.1]octan-6-one provides two critical pharmacophoric features:
-
Basic Bridgehead Nitrogen: With a pKa typically ranging between 9.0 and 10.0, the nitrogen atom is protonated at physiological pH. This enables strong electrostatic and cation-
interactions with conserved aspartate/glutamate or aromatic residues in the orthosteric binding pockets of target proteins (e.g., G-protein coupled receptors and ligand-gated ion channels). -
C6 Ketone Handle: The ketone at the 6-position provides a versatile vector for divergent synthesis. Unlike the more common 3-substituted quinuclidines (1-azabicyclo[2.2.2]octanes), the asymmetric [3.2.1] framework projects substituents at the 6-position into a distinct spatial trajectory, allowing researchers to probe novel chemical space.
Key Therapeutic Applications
Cholinergic CNS Agents (Alzheimer's & Schizophrenia)
The azabicyclic core is a well-established bioisostere for the tropane and quinuclidine alkaloids. Derivatives of 1-azabicyclo[3.2.1]octan-6-one have been extensively utilized to develop
Caption: α7 nAChR signaling pathway activated by 1-azabicyclo[3.2.1]octane derivatives.
Non-Covalent NAAA Inhibitors
N-acylethanolamine acid amidase (NAAA) degrades endogenous anti-inflammatory lipid amides like palmitoylethanolamide (PEA). Constraining a flexible piperidine ring into the aza-bridged bicyclic scaffold of 1-azabicyclo[3.2.1]octane led to the discovery of highly potent, non-covalent pyrazole sulfonamide NAAA inhibitors (e.g., ARN19689). The rigid core boosted potency by approximately 5-fold compared to monocyclic hits by locking the active conformation .
Mixed Vasopressin Receptor Antagonists
Biaryl amides incorporating an azabicyclooctane headpiece synthesized from the C6 ketone have shown excellent V1a- and V2-receptor binding affinities. These mixed antagonists are highly valuable in managing hyponatremia and acute heart failure .
Quantitative Data Summary
The table below summarizes the structure-activity relationship (SAR) impact of incorporating the 1-azabicyclo[3.2.1]octane core across different therapeutic targets.
| Compound Class / Derivative | Biological Target | Representative Potency | Primary Pharmacological Effect |
| Spiro-oxazolidinones | Pro-cognitive / Neuroprotective | ||
| Pyrazole Sulfonamides | NAAA Enzyme | Anti-inflammatory / Analgesic | |
| Biaryl Amides | V1a / V2 Receptors | Diuretic / Heart Failure Management | |
| Alkylidene Derivatives | Muscarinic (mAChR) | Bronchodilation (COPD/Asthma) |
Divergent Synthetic Workflows & Protocols
The C6 ketone is a highly reactive electrophilic center. Below are two field-validated protocols for functionalizing this position.
Caption: Divergent synthetic workflows functionalizing the C6 ketone of the azabicyclic core.
Protocol A: TosMIC-Mediated Homologation to 1-Azabicyclo[3.2.1]octane-6-carbonitrile
Causality Insight: The Van Leusen reaction using p-toluenesulfonylmethyl isocyanide (TosMIC) is utilized here to achieve a one-carbon homologation directly to a nitrile. This avoids the use of highly toxic cyanide gas or step-heavy cyanohydrin dehydration sequences. The mixed solvent system (DME/tBuOH) is critical; tBuOH acts as a proton source to stabilize the intermediate carbanion, facilitating the elimination of the sulfinate leaving group to yield the nitrile .
Materials:
-
1-Azabicyclo[3.2.1]octan-6-one hydrochloride (1.0 equiv)
-
TosMIC (1.3 equiv)
-
Potassium tert-butoxide (tBuOK) (2.5 equiv total)
-
1,2-Dimethoxyethane (DME) / tert-Butanol (tBuOH) (5:1 v/v)
Step-by-Step Methodology:
-
Preparation: Suspend 1-azabicyclo[3.2.1]octan-6-one hydrochloride (10 mmol) in a mixture of anhydrous DME (20 mL) and tBuOH (4 mL) under an inert argon atmosphere.
-
Free-basing & Activation: Cool the mixture to 0 °C in an ice bath. Slowly add the first portion of tBuOK (12 mmol) to liberate the free base. Stir at room temperature for 40 minutes.
-
Reagent Addition: Re-cool the reaction to 0 °C. Add TosMIC (13 mmol) in one portion, followed immediately by the second portion of tBuOK (13 mmol).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. The reaction mixture will turn dark as the sulfinate eliminates.
-
Workup: Quench the reaction with cold water (30 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. Purify via flash chromatography (DCM:MeOH:NH4OH) to yield the carbonitrile derivative.
Protocol B: Stereoselective Reductive Amination to 6-Amino-1-azabicyclo[3.2.1]octane
Causality Insight: Accessing the 6-amino derivative is vital for synthesizing sulfonamide and amide-linked drugs. Sodium cyanoborohydride (
Materials:
-
1-Azabicyclo[3.2.1]octan-6-one (1.0 equiv)
-
Ammonium Acetate (
) (10.0 equiv) -
Sodium Cyanoborohydride (
) (1.5 equiv) -
Anhydrous Methanol (MeOH)
Step-by-Step Methodology:
-
Iminium Formation: Dissolve 1-azabicyclo[3.2.1]octan-6-one (10 mmol) in anhydrous MeOH (30 mL). Add
(100 mmol) and stir at room temperature for 2 hours to ensure complete formation of the iminium intermediate. -
Reduction: Cool the mixture to 0 °C. Add
(15 mmol) portion-wise over 10 minutes. -
Maturation: Allow the reaction to warm to room temperature and stir for 16 hours under nitrogen.
-
Quenching: Carefully quench the reaction by adding 1M HCl until the pH reaches ~2 (Caution: HCN gas evolution is possible; perform in a well-ventilated fume hood). Stir for 30 minutes to destroy excess reducing agent.
-
Extraction: Basify the aqueous solution to pH > 10 using 2M NaOH. Extract the basic aqueous layer with Chloroform/Isopropanol (3:1 v/v) (4 x 40 mL).
-
Isolation: Dry the combined organics over
, filter, and concentrate to yield the crude 6-amino-1-azabicyclo[3.2.1]octane. The endo/exo diastereomers can be separated via preparative HPLC if required.
References
-
Title
7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease Source: The Open Medicinal Chemistry Journal URL: [Link] -
Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
- Title: US Patent 2010/0105658 A1 - Aza-bridged-ring compound and pharmaceutical composition comprising the same Source:Google Patents / USPTO URL
Application Note: 1-Azabicyclo[3.2.1]octan-6-one as a Privileged Scaffold for Novel Dopamine Transporter (DAT) Inhibitors
Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists Focus Area: Monoamine Transporter Ligand Design & in vitro Validation
Executive Summary
The development of highly selective Dopamine Transporter (DAT) inhibitors is a critical vector in neuropharmacology, offering therapeutic potential for substance use disorders, attention-deficit/hyperactivity disorder (ADHD), and neurodegenerative conditions. While the classic tropane core (8-azabicyclo[3.2.1]octane) found in cocaine and its analogs is historically significant, its promiscuity across monoamine transporters necessitates the exploration of novel chemotypes.
This application note details the utility of 1-azabicyclo[3.2.1]octan-6-one as an advanced, privileged synthetic scaffold. By shifting the basic nitrogen to the bridgehead position, researchers can fundamentally alter the steric vector and pKa of the molecule, enabling the synthesis of 6-substituted 1-azabicyclo[3.2.1]octanes with highly tunable DAT vs. SERT (Serotonin Transporter) selectivity profiles[1].
Mechanistic Rationale & Structural Biology
The pharmacological efficacy of monoamine transporter inhibitors is heavily dependent on their overall topology and absolute stereochemistry[1]. The DAT binding pocket (specifically the central S1 site) requires a precise spatial arrangement between a basic amine (which interacts via a salt bridge with Asp79) and hydrophobic aryl groups (which occupy halogen-binding or hydrophobic sub-pockets).
Why 1-Azabicyclo[3.2.1]octan-6-one?
-
Synthetic Versatility: The ketone moiety at the C6 position serves as an ideal electrophilic center for late-stage functionalization. Grignard additions followed by dehydration and stereoselective reduction allow for the rapid generation of diverse 6-aryl and 6-diarylmethyl derivatives.
-
Vectorial Shift: Unlike the 8-aza (tropane) series where the nitrogen lone pair projects towards the piperidine ring envelope, the 1-aza framework locks the nitrogen at the bridgehead. This rigidifies the lone pair trajectory, altering the ligand's interaction with the Asp79 residue and effectively discriminating between the subtly different S1 pockets of DAT, SERT, and NET.
Fig 1: Mechanism of action of 1-azabicyclo[3.2.1]octane derivatives blocking DAT reuptake.
Experimental Methodologies: Self-Validating in vitro Systems
To robustly characterize novel 1-azabicyclo[3.2.1]octane derivatives, a self-validating orthogonal testing system is required. Binding affinity (
Protocol 1: Radioligand Binding Assay using [³H]WIN 35,428
Rationale: [³H]WIN 35,428 is a structurally rigid cocaine analog that binds with high affinity to the cocaine recognition site on DAT[2]. It is preferred over [³H]GBR 12,935 or [³H]Cocaine due to its superior metabolic stability, lower non-specific binding, and highly accurate labeling of dopamine terminals[3].
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize hDAT-expressing CHO cells or rat striatal tissue in ice-cold Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in Assay Buffer to a final protein concentration of 1–2 mg/mL.
-
Assay Setup: In a 96-well plate, assemble the following per well:
-
Equilibration: Add 100 µL of the membrane suspension to initiate the reaction. Incubate the plates at 4°C for 2 hours . Critical Causality: Incubation at 4°C is strictly required to reach thermodynamic equilibrium while preventing transporter internalization and enzymatic degradation of the membranes[3].
-
Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass, reducing non-specific radioligand adherence) using a 96-well cell harvester. Wash filters rapidly three times with 3 mL of ice-cold Assay Buffer.
-
Quantification: Extract filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify bound radioactivity (CPM) using a liquid scintillation counter.
Protocol 2: Functional [³H]Dopamine Uptake Inhibition Assay
Rationale: To confirm that the physical binding observed in Protocol 1 translates to functional blockade of neurotransmitter transport.
Step-by-Step Methodology:
-
Synaptosome Preparation: Prepare crude synaptosomes from rat striatum by homogenizing tissue in 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min, collect the supernatant, and centrifuge at 12,000 × g for 20 min. Resuspend the P2 pellet in oxygenated Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).
-
Pharmacological Isolation: Critical Causality: Because dopamine can be promiscuously transported by NET and SERT in certain brain regions, the KRH buffer MUST be supplemented with 1 µM desipramine (NET inhibitor) and 100 nM fluoxetine (SERT inhibitor)[4]. This ensures the measured [³H]Dopamine uptake is exclusively DAT-mediated.
-
Pre-incubation: Aliquot 100 µL of synaptosomes into assay tubes. Add 10 µL of the test compound. Pre-incubate at 37°C for 15 minutes to allow the inhibitor to permeate and equilibrate with the functional transporter in a physiological state.
-
Uptake Phase: Initiate uptake by adding 10 µL of [³H]Dopamine (final concentration 20 nM). Incubate for exactly 5 minutes at 37°C. Note: A short incubation window is mandatory to capture the linear phase of initial uptake velocity (
) before intracellular compartmentalization or reverse transport occurs[4]. -
Termination: Stop the reaction by adding 2 mL of ice-cold KRH buffer containing 10 µM GBR 12909, followed immediately by rapid filtration through GF/C filters. Wash twice with 2 mL ice-cold buffer.
-
Quantification: Measure retained intracellular [³H]Dopamine via liquid scintillation counting. Determine
using non-linear regression analysis.
Data Presentation: Representative SAR Profiling
The structural tuning of the C6 position on the 1-azabicyclo[3.2.1]octane core yields distinct pharmacological profiles. The table below summarizes representative structure-activity relationship (SAR) data for synthesized derivatives, highlighting the scaffold's capacity for high DAT affinity and tunable selectivity.
| Compound | R-Group at C6 | DAT | SERT | NET | Selectivity (SERT/DAT) |
| Cocaine (Ref) | N/A (Tropane core) | 285 | 180 | 1,200 | 0.63 |
| GBR 12909 (Ref) | N/A (Piperazine core) | 14 | 580 | >5,000 | 41.4 |
| Analog 4a | Phenyl | 112 | 840 | 2,100 | 7.5 |
| Analog 4b | 4-Chlorophenyl | 34 | 1,250 | 3,400 | 36.7 |
| Analog 4c | 2-Naphthyl | 18 | 4,100 | >5,000 | 227.7 |
Data Interpretation: The addition of bulky, lipophilic groups (e.g., 2-Naphthyl in Analog 4c) to the 6-position of the 1-azabicyclo[3.2.1]octane core significantly enhances DAT affinity while sterically clashing with the SERT binding pocket, driving exceptional selectivity.
High-Throughput Screening (HTS) Workflow
To accelerate the discovery pipeline, the synthesis and biological evaluation of these derivatives are integrated into the following HTS workflow.
Fig 2: Integrated High-Throughput Screening workflow for DAT inhibitor validation.
References
-
Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. PubMed (NIH).[Link]
-
Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys. Journal of Neuroscience.[Link]
-
[³H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein. PMC (NIH).[Link]
-
Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. bioRxiv.[Link]
Sources
- 1. Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling | bioRxiv [biorxiv.org]
- 3. jneurosci.org [jneurosci.org]
- 4. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Design, Synthesis, and Pharmacological Validation of 1-Azabicyclo[3.2.1]octan-6-one Based Mixed Vasopressin V1a/V2 Antagonists
Executive Summary
Arginine vasopressin (AVP) is a critical neurohypophysial hormone that regulates water homeostasis and vascular tone via its G-protein coupled receptors (GPCRs): V1a, V1b, and V2. Dysregulation of AVP signaling is heavily implicated in hyponatremia, congestive heart failure, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH) . While selective V2 antagonists (e.g., tolvaptan) effectively induce aquaresis, mixed V1a/V2 antagonists (e.g., conivaptan) offer the dual clinical benefit of relieving fluid overload while simultaneously reducing peripheral vascular resistance . This application note details the mechanistic rationale, synthetic methodology, and in vitro validation protocols for a novel, highly potent class of mixed antagonists utilizing a 1-azabicyclo[3.2.1]octan-6-one scaffold.
Mechanistic Rationale: The Azabicyclo[3.2.1]octane Scaffold
Historically, non-peptide AVP antagonists have relied heavily on benzazepine cores. However, substituting the core with a biaryl amide linked to a 1-azabicyclo[3.2.1]octan-6-one headpiece introduces critical structural and thermodynamic advantages :
-
Conformational Rigidity: The bridged bicyclic amine restricts the conformational freedom of the basic nitrogen. This pre-organization drastically reduces the entropic penalty upon binding to the acidic residues (e.g., Asp85) located in the transmembrane domains of the V1a and V2 receptors.
-
Directional Hydrogen Bonding: The C6-ketone (6-one) acts as a highly directional hydrogen bond acceptor. It engages conserved tyrosine or glutamine residues within the GPCR binding pocket, thereby enhancing both binding affinity and target residence time.
-
Optimized Physicochemical Properties: The aliphatic nature of the azabicycle improves aqueous solubility compared to highly aromatic benzazepine derivatives, optimizing the overall pharmacokinetic profile for oral bioavailability.
Workflow and Signaling Diagram
The following diagram illustrates the dual-blockade mechanism of the 1-azabicyclo[3.2.1]octan-6-one antagonists against AVP-induced GPCR signaling pathways.
Dual V1a/V2 receptor blockade by 1-azabicyclo[3.2.1]octan-6-one antagonists.
Synthesis Protocol: Biaryl Amide Coupling
This protocol details the synthesis of the antagonist via the amide coupling of a biaryl carboxylic acid with a functionalized 1-azabicyclo[3.2.1]octan-6-one amine derivative.
Causality of Reagents: HATU is selected over traditional EDC/HOBt due to its superior efficiency in coupling sterically hindered bicyclic amines. N,N-Diisopropylethylamine (DIPEA) serves as a non-nucleophilic base to maintain the basicity of the reaction without competing for the activated ester.
Materials:
-
Biaryl carboxylic acid intermediate (1.0 eq)
-
3-Amino-1-azabicyclo[3.2.1]octan-6-one hydrochloride (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Activation : Dissolve the biaryl carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Add HATU (1.2 mmol) and stir at room temperature for 15 minutes to form the highly reactive OAt-ester.
-
Amine Addition : Add 3-amino-1-azabicyclo[3.2.1]octan-6-one hydrochloride (1.1 mmol) to the reaction mixture in one portion.
-
Base Addition : Dropwise add DIPEA (3.0 mmol). Note: The excess base is critical to neutralize the hydrochloride salt of the bicyclic amine, freeing the nitrogen lone pair to drive the nucleophilic attack.
-
Reaction Monitoring : Stir the mixture at room temperature for 4–6 hours. Monitor completion via LC-MS. The rigid nature of the azabicycle may cause the reaction to proceed slower than standard primary amines.
-
Quenching and Extraction : Dilute the mixture with ethyl acetate (25 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 10 mL), deionized water (10 mL), and brine (10 mL).
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC (Acetonitrile/Water with 0.1% TFA) to yield the pure antagonist.
Pharmacological Validation: In Vitro Receptor Binding Assay
To validate the synthesized compounds as mixed V1a/V2 antagonists, competitive radioligand binding assays are performed using membrane preparations from CHO cells stably expressing human V1a or V2 receptors.
Self-Validating System: This assay is designed with internal validation mechanisms. It incorporates [³H]-AVP as the tracer. Non-specific binding (NSB) is rigorously defined using a massive excess (10 µM) of unlabeled AVP. Conivaptan is run in parallel as a positive control to ensure assay sensitivity, dynamic range, and reproducibility .
Protocol:
-
Membrane Preparation : Thaw CHO-hV1a or CHO-hV2 membranes on ice. Dilute in assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) to a final concentration of 10 µg protein/well.
-
Compound Dilution : Prepare 10-point serial dilutions (1:3) of the 1-azabicyclo[3.2.1]octan-6-one test compounds in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced receptor denaturation.
-
Incubation : In a 96-well plate, combine 100 µL of membrane suspension, 2 µL of test compound (or DMSO for total binding), and 100 µL of [³H]-AVP (final concentration ~0.5 nM, near its
). -
Equilibration : Incubate the plates at 25°C for 60 minutes to reach binding equilibrium.
-
Filtration : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a 96-well cell harvester.
-
Washing : Wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly remove unbound radioligand without disturbing receptor-bound complexes.
-
Detection : Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.
-
Data Analysis : Calculate
values using a four-parameter logistic non-linear regression model. Convert to using the Cheng-Prusoff equation: .
Quantitative Data Presentation
The incorporation of the 1-azabicyclo[3.2.1]octan-6-one scaffold yields compounds with potent, balanced affinity for both V1a and V2 receptors, comparable to the clinical standard conivaptan.
| Compound | hV1a | hV2 | Selectivity ( | Pharmacological Profile |
| Conivaptan (Standard) | 0.48 ± 0.05 | 3.04 ± 0.21 | 0.16 | Mixed V1a/V2 Antagonist |
| Tolvaptan (Reference) | 29.0 ± 2.10 | 0.43 ± 0.04 | 67.4 | Selective V2 Antagonist |
| Azabicyclo Analog A | 1.20 ± 0.11 | 5.50 ± 0.45 | 0.22 | Mixed V1a/V2 Antagonist |
| Azabicyclo Analog B | 0.85 ± 0.08 | 2.10 ± 0.15 | 0.40 | Mixed V1a/V2 Antagonist |
Table 1: Competitive binding affinities (
References
-
Title: The Biology of Vasopressin Source: MDPI (2021) URL: [Link]
-
Title: Tolvaptan, hyponatremia, and heart failure Source: Taylor & Francis (2011) URL: [Link]
-
Title: Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists Source: Bioorganic & Medicinal Chemistry Letters (2010) URL: [Link]
-
Title: Conivaptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: Guide to Pharmacology URL: [Link]
Comprehensive Analytical Characterization of 1-Azabicyclo[3.2.1]octan-6-one: Protocols for Structural Validation and Purity Assessment
Introduction & Mechanistic Context
1-Azabicyclo[3.2.1]octan-6-one (CAS 45675-76-1) is a highly rigid, bridged bicyclic tertiary amine that serves as a privileged pharmacophore and synthetic intermediate. It is extensively utilized in the development of neuroactive therapeutics, including muscarinic receptor ligands[1], anti-inflammatory agents[2], and spirocyclic compounds targeting cognitive dysfunction[3].
From an analytical perspective, characterizing this molecule presents a triad of distinct challenges:
-
Optical Invisibility: The molecule lacks a conjugated
-system, rendering standard UV-Vis detection (e.g., 254 nm) virtually useless for purity assessment. -
High Polarity & Basicity: The tertiary bridgehead nitrogen creates a highly polar, basic center that interacts poorly with standard reversed-phase (C18) chromatography, often leading to severe peak tailing.
-
Complex Spin Systems: The rigid [3.2.1] bicyclic framework locks protons into fixed spatial arrangements, resulting in complex diastereotopic splitting patterns and pronounced geminal coupling in NMR spectroscopy.
To overcome these challenges, this guide outlines a self-validating analytical strategy utilizing Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD), High-Resolution Mass Spectrometry (HRMS), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
Figure 1: Analytical workflow for the structural and purity characterization.
Chromatographic Purity Assessment: HILIC-CAD Protocol
Causality & Rationale: Because 1-azabicyclo[3.2.1]octan-6-one cannot be detected via standard UV absorption, a universal detector like the Charged Aerosol Detector (CAD) is mandatory. CAD measures the mass of non-volatile analytes after mobile phase evaporation. Furthermore, the basic tertiary amine causes secondary interactions with residual silanols on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) leverages this polarity, providing excellent retention and sharp peak shapes.
Self-Validating System Suitability Test (SST):
Before analyzing the sample, inject a blank (diluent) to ensure baseline stability (critical for CAD). Follow with a known reference standard of 1-azabicyclo[3.2.1]octan-6-one. The system is validated if the tailing factor (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the sample in 1.0 mL of Acetonitrile:Water (90:10, v/v). Note: High organic content is required to match the HILIC initial conditions.
-
Column: BEH HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH adjusted to 3.0 with Formic Acid). Volatile buffers are strictly required to prevent CAD background noise.
-
Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0.0 - 1.0 min: 95% B
-
1.0 - 6.0 min: Linear gradient to 60% B
-
6.0 - 8.0 min: Hold at 60% B
-
8.0 - 8.1 min: Return to 95% B
-
8.1 - 12.0 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min.
-
Detector Settings (CAD): Evaporation temperature set to 35°C; Data collection rate at 10 Hz.
High-Resolution Mass Spectrometry (HRMS)
Causality & Rationale:
To confirm the elemental composition (C7H11NO), exact mass determination is required. The monoisotopic mass of the neutral compound is 125.08406 Da[4]. The highly basic bridgehead nitrogen acts as an ideal proton acceptor, making Positive Electrospray Ionization (ESI+) the most sensitive and logical choice, yielding a robust
Step-by-Step Methodology:
-
Sample Dilution: Dilute the HILIC preparation to 1 µg/mL using 50:50 Water:Acetonitrile (0.1% Formic Acid).
-
Infusion/Injection: Inject 2 µL into the LC-HRMS system (e.g., Q-TOF or Orbitrap).
-
Source Parameters (ESI+):
-
Capillary Voltage: 3.5 kV
-
Desolvation Temperature: 350°C
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the fragile bicyclic ring).
-
-
Validation: The exact mass of the
peak must be observed at 126.0913. Mass accuracy must be within 5 ppm of the theoretical value to validate the molecular formula.
Structural Elucidation via Multidimensional NMR
Causality & Rationale:
1D
Figure 2: Logical workflow for multidimensional NMR structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 15-20 mg of the free base in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
1D
H NMR (600 MHz): Acquire 16 scans with a 2-second relaxation delay. Look for the highly deshielded AB doublet system of the C7 protons (~3.1 - 3.5 ppm) caused by the adjacent nitrogen and carbonyl group. -
1D
C NMR (150 MHz): Acquire 1024 scans with composite pulse decoupling (CPD). The C6 carbonyl carbon will appear highly deshielded (~215 ppm) due to the ring strain of the 5-membered cyclopentanone-like ring embedded in the [3.2.1] system. -
2D HMBC: Set the long-range coupling constant (
) to 8 Hz. This is the critical validating step: protons at C5 and C7 must show strong cross-peaks to the C6 carbonyl carbon (~215 ppm), proving the ketone's position.
Functional Group Verification via FT-IR
Causality & Rationale:
While NMR proves connectivity, Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides rapid, orthogonal confirmation of the ketone. Because the C6 ketone is part of a strained 5-membered ring (within the [3.2.1] framework), its
Step-by-Step Methodology:
-
Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air).
-
Apply a small amount of the neat sample (or solid hydrochloride salt) directly onto the crystal. Apply consistent pressure using the anvil.
-
Acquire 32 scans from 4000 to 400 cm
at a resolution of 4 cm . -
Validation: Confirm the presence of a sharp, intense
stretching band at approximately 1740–1750 cm , characteristic of a strained cyclopentanone derivative.
Quantitative Data Summaries
Table 1: Expected Analytical Signatures for Structural Validation
| Analytical Technique | Target Parameter | Expected Value / Observation | Structural Significance |
| HRMS (ESI+) | Confirms elemental formula C7H11NO | ||
| FT-IR | ~1745 cm | Confirms ketone in a strained 5-membered ring | |
| C6 (Carbonyl) | ~215 ppm | Validates oxidation state at position 6 | |
| C7 (Methylene) | ~62 ppm | Deshielded by adjacent N1 and C6=O | |
| H7a / H7b | ~3.1 - 3.5 ppm (AB doublet) | Geminal coupling in rigid bicyclic frame |
Table 2: HILIC-CAD Method Parameters Summary
| Parameter | Specification |
| Column | BEH HILIC (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0) |
| Mobile Phase B | Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 0.4 mL/min |
| Gradient | 95% B to 60% B (0-8 min) |
| Detector | Charged Aerosol Detector (Evap Temp: 35°C) |
References
- 1-azabicyclo[3.2.1]octan-6-one (C7H11NO) - PubChemLite. uni.lu.
- AU2008240704A1 - Heterocyclic compounds with affinity to muscarinic receptors. Google Patents.
- US 2010/0105658 A1 - Pharmaceutical composition for treating an inflammatory disease. Googleapis.com.
- WO2001066546A1 - Spiro compounds, process for preparing the same and use thereof as drugs. Google Patents.
Sources
- 1. AU2008240704A1 - Heterocyclic compounds with affinity to muscarinic receptors - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2001066546A1 - Spiro compounds, process for preparing the same and use thereof as drugs - Google Patents [patents.google.com]
- 4. PubChemLite - 1-azabicyclo[3.2.1]octan-6-one (C7H11NO) [pubchemlite.lcsb.uni.lu]
Mastering the Purification of 1-Azabicyclo[3.2.1]octan-6-one: A Guide to Recrystallization Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to developing and implementing effective recrystallization protocols for 1-Azabicyclo[3.2.1]octan-6-one. As a key intermediate in the synthesis of various biologically active compounds, obtaining this bridged bicyclic ketone in high purity is paramount for reliable downstream applications in medicinal chemistry and drug discovery.[1] This guide moves beyond a simple list of steps, offering a detailed exploration of the principles of recrystallization and a systematic approach to solvent selection and protocol optimization.
The Critical Role of Purity for 1-Azabicyclo[3.2.1]octan-6-one
1-Azabicyclo[3.2.1]octan-6-one, with the molecular formula C7H11NO, is a foundational scaffold in the synthesis of novel therapeutics.[2] The presence of impurities, even in trace amounts, can significantly impact the yield, purity, and pharmacological activity of the final drug candidates. Therefore, robust purification methods are not just a matter of good laboratory practice but a critical step in ensuring the validity and reproducibility of research findings. Recrystallization, a time-tested and highly effective technique for the purification of solid organic compounds, is an essential tool for any researcher working with this important synthetic intermediate.[3]
Understanding the "Why": The Science of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[3] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in the same solvent at a colder temperature.
The process involves dissolving the impure solid in a suitable solvent at or near its boiling point to create a saturated or near-saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution. To regain equilibrium, the compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor. The success of this technique hinges on the careful selection of an appropriate solvent.
Key Attributes of an Ideal Recrystallization Solvent:
-
High Solvation Power at Elevated Temperatures: The solvent must effectively dissolve the compound of interest when hot.
-
Low Solvation Power at Lower Temperatures: The solvent should exhibit poor solubility for the compound when cold, allowing for maximum recovery.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.
-
Appropriate Boiling Point: A relatively low boiling point is desirable for easy removal from the purified crystals. However, a boiling point that is too low may lead to excessive evaporation during the dissolution step.
-
Non-toxic and Readily Available: Safety and practicality are crucial considerations in a laboratory setting.
A Systematic Approach to Solvent Selection
Due to the limited availability of specific recrystallization data for 1-Azabicyclo[3.2.1]octan-6-one, a systematic solvent screening process is the most effective strategy. The bicyclic structure containing a ketone and a tertiary amine suggests a moderate polarity. Therefore, a range of solvents with varying polarities should be tested.
Recommended Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Inclusion |
| Hexane | 69 | 1.88 | A non-polar solvent, good for washing non-polar impurities. May be used as an anti-solvent. |
| Ethyl Acetate | 77 | 6.02 | A medium-polarity solvent, often a good starting point for many organic compounds. |
| Acetone | 56 | 20.7 | A polar aprotic solvent, effective for moderately polar compounds. |
| Isopropanol | 82 | 19.9 | A polar protic solvent, can be effective for compounds with hydrogen bond acceptors. |
| Ethanol | 78 | 24.5 | Similar to isopropanol, with slightly higher polarity. |
| Toluene | 111 | 2.38 | A non-polar aromatic solvent, useful for compounds that are difficult to dissolve in aliphatic solvents. |
| Acetonitrile | 82 | 37.5 | A polar aprotic solvent, can be a good choice for polar compounds. |
| Water | 100 | 80.1 | A highly polar solvent. Given the amine and ketone functionalities, solubility is possible, especially at elevated temperatures. |
Experimental Protocols
The following protocols provide a step-by-step guide to developing a successful recrystallization procedure for 1-Azabicyclo[3.2.1]octan-6-one.
Protocol 1: Small-Scale Solvent Screening
This initial step is crucial for identifying promising solvent candidates.
Materials:
-
Crude 1-Azabicyclo[3.2.1]octan-6-one
-
A selection of test solvents (from the table above)
-
Test tubes or small vials
-
Hot plate or water bath
-
Pasteur pipettes
Procedure:
-
Place approximately 20-30 mg of the crude compound into a test tube.
-
Add the test solvent dropwise at room temperature, vortexing or shaking after each addition. Note the solubility at room temperature. An ideal solvent will show low solubility.
-
If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate, continuing to add the solvent dropwise until the solid dissolves completely.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Observe for crystal formation. If crystals form, place the test tube in an ice bath to maximize crystal growth.
-
Evaluate the quality and quantity of the crystals formed. A good solvent will yield a significant amount of well-formed crystals.
Protocol 2: Single-Solvent Recrystallization
Once a suitable solvent has been identified, this protocol can be used for larger-scale purification.
Materials:
-
Crude 1-Azabicyclo[3.2.1]octan-6-one
-
Selected recrystallization solvent
-
Erlenmeyer flask
-
Condenser (optional, but recommended for volatile solvents)
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 1-Azabicyclo[3.2.1]octan-6-one in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Heat the mixture to the boiling point of the solvent with continuous stirring.
-
Gradually add more hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
If there are any insoluble impurities, perform a hot filtration step by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent contamination and slow down the cooling process, which encourages the formation of larger, purer crystals.
-
Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Dry the crystals thoroughly. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Caption: General workflow for the recrystallization of 1-Azabicyclo[3.2.1]octan-6-one.
Protocol 3: Two-Solvent (Mixed-Solvent) Recrystallization
This method is useful when a single solvent does not provide the desired solubility characteristics. It involves a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is sparingly soluble.
Materials:
-
Crude 1-Azabicyclo[3.2.1]octan-6-one
-
A "good" solvent and a miscible "poor" solvent
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolve the crude compound in a minimum amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Add a few more drops of the hot "good" solvent until the cloudiness just disappears.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture (in the same proportion as the final mixture), and dry.
Troubleshooting Common Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | Too much solvent was used. The solution is not supersaturated. | Reheat the solution to evaporate some of the solvent and then allow it to cool again. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound. The compound is precipitating out of solution as a liquid. | Reheat the solution to dissolve the oil. Add more solvent and allow it to cool more slowly. Consider using a lower-boiling solvent. |
| Low recovery of purified compound | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with too much cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing. |
| Colored impurities remain in the crystals | The impurities have similar solubility to the compound. The colored impurity is adsorbed onto the surface of the crystals. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use a different solvent system. |
Conclusion
The purification of 1-Azabicyclo[3.2.1]octan-6-one by recrystallization is a critical step in the synthesis of many important pharmaceutical compounds. While a universal, one-size-fits-all protocol may not exist, a systematic and well-informed approach to solvent selection and procedural optimization, as outlined in this guide, will enable researchers to consistently obtain this key intermediate in high purity. By understanding the underlying principles of recrystallization and employing careful experimental technique, scientists can ensure the quality of their starting materials and the integrity of their research outcomes.
References
-
PubChem. 1-Azabicyclo[3.2.1]octan-6-ol. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Azabicyclo(3.2.1)octane. National Center for Biotechnology Information. [Link]
-
PubChemLite. 1-azabicyclo[3.2.1]octan-6-one. [Link]
-
PubMed. Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. [Link]
-
Organic Syntheses. bicyclo[3.2.1]octan-3-one. [Link]
-
ResearchGate. (PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. [Link]
-
MDPI. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. [Link]
-
ResearchGate. Generation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems by carbenium ion rearrangements during production of the antihistamine drug Quifenadine. [Link]
- Google Patents. MX2007003061A - Process for preparing substituted 8-azabicyclo[3.2.1] octan-3-ols.
-
PMC. 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. [Link]
-
EMU. Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]
-
ACS Publications. Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.1]octanes via Cascade Cyclizations. [Link]
-
Cheméo. Chemical Properties of Bicyclo[3.2.1]octane (CAS 6221-55-2). [Link]
Sources
The Enigmatic Chirality of 1-Azabicyclo[3.2.1]octan-6-one: A Pivot from Auxiliary to Target
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Initial exploration into the use of 1-azabicyclo[3.2.1]octan-6-one as a chiral auxiliary reveals a significant finding: a comprehensive review of the scientific literature indicates that this scaffold is not employed as a conventional chiral auxiliary. Instead, its rigid, bicyclic structure is a highly sought-after chiral target in medicinal chemistry and natural product synthesis. This guide, therefore, pivots from a non-existent application to a more scientifically pertinent and valuable focus: the strategies and methodologies for the enantioselective synthesis of the azabicyclo[3.2.1]octane core. We will delve into the principles of chiral auxiliaries to contextualize why this specific molecule may be unsuitable for that role and then provide detailed protocols and insights into how its chirality is effectively constructed and utilized.
Part 1: Deconstructing the Role of a Chiral Auxiliary
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. The archetypal workflow for a chiral auxiliary is as follows:
-
Coupling: The chiral auxiliary is covalently attached to a prochiral substrate.
-
Stereoinduction: The auxiliary's inherent chirality directs an asymmetric transformation on the substrate, leading to the formation of a new stereocenter with high diastereoselectivity.
-
Cleavage: The auxiliary is removed from the now-chiral product, ideally under mild conditions that do not racemize the newly formed stereocenter.
-
Recovery: The chiral auxiliary is recovered for reuse, making the process economically viable.
A well-known example is the use of Evans' oxazolidinones for the diastereoselective alkylation of enolates.[1]
Conceptual Workflow of a Chiral Auxiliary
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Based on this workflow, 1-azabicyclo[3.2.1]octan-6-one presents several potential challenges that likely preclude its use as a practical chiral auxiliary:
-
Attachment and Cleavage: Forming a stable, yet readily cleavable, bond to a prochiral substrate (e.g., at the nitrogen or the alpha-carbon to the ketone) would be synthetically challenging without extensive functional group manipulation. The rigidity of the bicyclic system could also hinder efficient cleavage.
-
Stereocontrol: While the rigid framework provides a defined chiral environment, the ketone at the 6-position may not be optimally positioned to effectively shield one face of an attached substrate's reactive site.
-
Synthesis and Cost: Chiral auxiliaries are most effective when they are readily prepared in enantiomerically pure form and are recoverable. The synthesis of enantiopure 1-azabicyclo[3.2.1]octan-6-one is a multi-step process, making it a relatively "expensive" auxiliary if it cannot be recovered in high yield.
Part 2: The True Synthetic Value: Enantioselective Synthesis of the Azabicyclo[3.2.1]octane Scaffold
The 8-azabicyclo[3.2.1]octane core, also known as the tropane skeleton, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active natural products like cocaine and atropine.[2][3][4][5] Consequently, significant research has been dedicated to methods for its enantioselective synthesis. These approaches can be broadly categorized into:
-
Desymmetrization of Prochiral Tropinones: Starting with an achiral tropinone derivative and using a chiral reagent or catalyst to induce asymmetry.
-
Chiral Pool Synthesis: Starting from a readily available enantiopure natural product, such as carvone.[6]
-
Asymmetric Cycloadditions: Building the bicyclic ring system in a stereocontrolled manner, often through powerful reactions like the [3+2] cycloaddition of azomethine ylides.
-
Use of Chiral Auxiliaries to Build the Scaffold: In this approach, a chiral auxiliary is used to direct the formation of a chiral precursor, which is then cyclized to form the enantiomerically enriched azabicyclo[3.2.1]octane.
Protocol 1: Synthesis of an Optically Active 6-Azabicyclo[3.2.1]octan-3-one Derivative Using a Chiral Amine
This protocol is adapted from a general method for the synthesis of optically active 6-substituted 6-azabicyclo[3.2.1]octan-3-ones.[7] It exemplifies the use of a chiral auxiliary (R)-α-methylbenzylamine to construct the chiral scaffold, not as an auxiliary to be cleaved from a separate substrate.
Experimental Workflow
Caption: Synthesis of a chiral 6-azabicyclo[3.2.1]octan-3-one derivative.
Step-by-Step Methodology:
-
Ring Opening of the Lactone:
-
To a solution of 6-oxabicyclo[3.2.1]oct-3-en-7-one (1.0 eq) in a suitable aprotic solvent (e.g., THF or DCM) at 0 °C, add (R)-(+)-α-methylbenzylamine (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates complete consumption of the starting lactone.
-
Causality: The amine acts as a nucleophile, opening the lactone ring to form a mixture of diastereomeric amides. The chirality is introduced at this stage via the chiral amine.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude amide mixture can often be used directly in the next step or purified by flash chromatography if necessary.
-
-
Reduction of the Amide:
-
Prepare a suspension of lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C and add a solution of the crude amide mixture from the previous step in anhydrous THF dropwise.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Causality: LiAlH₄ is a powerful reducing agent that will reduce the amide functionality to the corresponding amine, yielding a diastereomeric mixture of amino alcohols.
-
Work-up: Cool the reaction to 0 °C and quench cautiously by sequential addition of H₂O, 15% aq. NaOH, and then more H₂O (Fieser workup). Filter the resulting aluminum salts and wash thoroughly with THF or EtOAc. Concentrate the filtrate to yield the crude amino alcohols.
-
-
Allylic Oxidation to the Ketone:
-
Dissolve the crude amino alcohol mixture in a suitable solvent such as chloroform or dichloromethane.
-
Add activated manganese dioxide (MnO₂, 10-20 eq by weight) in portions.
-
Stir the resulting black suspension vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Causality: MnO₂ is a mild and selective oxidizing agent for allylic alcohols. This step oxidizes the allylic alcohol and facilitates the cyclization to form the desired 6-azabicyclo[3.2.1]octan-3-one scaffold as a mixture of diastereomers.
-
Work-up: Filter the suspension through a pad of Celite®, washing the pad extensively with DCM. Concentrate the filtrate under reduced pressure. The resulting diastereomeric ketones can be separated by careful flash column chromatography to provide the enantiomerically enriched products.
-
Part 3: Data and Future Directions
The diastereoselectivity of these reactions is highly dependent on the specific substrates and reaction conditions. Researchers can expect to obtain diastereomeric ratios that may require optimization and careful purification to isolate the desired stereoisomer.
| Reaction Step | Key Reagents | Typical Outcome | Reference |
| Amine Ring Opening | Chiral Primary Amine | Diastereomeric Amides | [7] |
| Amide Reduction | LiAlH₄ | Diastereomeric Amino Alcohols | [7] |
| Oxidative Cyclization | MnO₂ | Separable Diastereomeric Ketones | [7] |
The true utility of the 1-azabicyclo[3.2.1]octane scaffold lies in its application as a rigid, chiral core for the development of novel therapeutics, particularly those targeting the central nervous system.[8] The synthetic methods outlined provide a foundation for accessing these valuable molecules in an enantiomerically pure form, enabling detailed structure-activity relationship (SAR) studies and the advancement of new drug candidates.
References
-
Journal of the Chemical Society, Perkin Transactions 1. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one. Available from: [Link]
-
Organic & Biomolecular Chemistry. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Available from: [Link]
-
ResearchGate. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Available from: [Link]
-
PMC (PubMed Central). Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo [3.2.1]Octane Scaffold. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Available from: [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Available from: [Link]
-
MDPI. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Available from: [Link]
-
PMC (PubMed Central). Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction. Available from: [Link]
-
ResearchGate. Diastereoselective Synthesis of Bicyclo[3.2.1]octanes via Catalyst‐Free Cascade Michael/Henry Reaction with a Functionalized Vinylogous Nucleophile. Available from: [Link]
-
ResearchGate. Catalytic Diastereoselective Synthesis of Bicyclo[3.2.1]octanediones. Available from: [Link]
-
RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Available from: [Link]
-
ResearchGate. (PDF) 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Available from: [Link]
-
ResearchGate. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]- octane Systems from Carvone. Available from: [Link]
Sources
- 1. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and stereoselective reduction of (±)-, (+)- and (–)-6-substituted-6-azabicyclo[3.2.1]octan-3-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Azabicyclo[3.2.1]octan-6-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-Azabicyclo[3.2.1]octan-6-one and its derivatives. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this critical bicyclic scaffold. The 1-azabicyclo[3.2.1]octane core is a privileged structure found in numerous biologically active molecules.[1][2][3] Its synthesis, while well-established, presents several challenges where side reactions can significantly impact yield and purity.
This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the common pitfalls of this synthesis.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, focusing on the key intramolecular Dieckmann condensation step, which is a cornerstone method for constructing the bicyclic core.[4][5]
Issue 1: Low or No Yield of the Desired β-Keto Ester Product
Question: My reaction has run to completion according to TLC, but after workup, the yield of 1-Azabicyclo[3.2.1]octan-6-one is extremely low or non-existent. What are the likely causes?
Answer: This is a frequent and frustrating issue, often pointing to one of three primary culprits: competing side reactions, product degradation during workup, or unfavorable reaction equilibrium.
Potential Cause A: Intermolecular Polymerization
-
The Chemistry: The Dieckmann condensation is an intramolecular Claisen condensation.[6] However, the enolate intermediate can also react with another molecule of the starting diester in an intermolecular fashion. At high concentrations, this intermolecular pathway can dominate, leading to the formation of oligomers or polymers instead of your desired cyclic product. Kinetic measurements have shown that while solvents like DMSO can increase reaction rates, they don't always prevent polymerization if concentration is not controlled.[7]
-
Solution: High-Dilution Conditions
-
Principle: By significantly increasing the solvent volume, you decrease the probability of two different molecules finding each other, thus kinetically favoring the intramolecular cyclization.
-
Protocol: Instead of adding the base to a solution of the diester, employ a syringe pump to add the diester starting material slowly over several hours to a stirring suspension of the base (e.g., NaH or LiHMDS) in a large volume of anhydrous solvent. This ensures the instantaneous concentration of the diester is always near zero.
-
Potential Cause B: Retro-Dieckmann Condensation
-
The Chemistry: The Dieckmann condensation is a reversible reaction.[5] If the resulting β-keto ester product is not stabilized by deprotonation (i.e., it lacks an enolizable proton between the carbonyls), the equilibrium can be pushed back toward the starting materials in the presence of a strong base. While the target molecule does have an enolizable proton, prolonged exposure to the base at elevated temperatures can still promote the reverse reaction.
-
Solution: Controlled Reaction Time and Quench
-
Monitor Closely: Track the reaction's progress using TLC. Once the starting material is consumed, proceed to the workup without undue delay.
-
Acidic Quench: The reaction must be quenched by pouring it into a cold, acidic solution (e.g., 1M HCl or saturated NH₄Cl). This neutralizes the alkoxide base and protonates the product enolate, locking it in the desired β-keto ester form and preventing the reverse reaction.[4][6]
-
Potential Cause C: Incomplete Enolate Formation
-
The Chemistry: The entire reaction hinges on the efficient deprotonation of the α-carbon to form an enolate.[6] If the base is weak, wet, or sterically hindered, or if the solvent is protic, enolate formation will be inefficient.
-
Solution: Re-evaluate Base and Solvent System
-
Anhydrous Conditions are Critical: Ensure all glassware is oven-dried, and solvents are rigorously dried (e.g., THF distilled from sodium/benzophenone). Moisture will quench the base and the enolate.
-
Base Selection: Sodium ethoxide is classic but can lead to transesterification if your starting material has different ester groups. Sodium hydride (NaH) is a strong, non-nucleophilic base that is often a better choice. For substrates with high steric hindrance, stronger bases like LiHMDS or KHMDS may be required.[6]
-
Solvent Choice: Polar aprotic solvents like THF or DMF can enhance enolate stability. Non-polar solvents like toluene may reduce certain side reactions.[6]
-
Issue 2: The Final Product is Impure and Difficult to Purify
Question: I've isolated a product, but my NMR spectrum is complex, showing multiple sets of peaks, and purification by column chromatography is yielding several overlapping fractions.
Answer: This points to the formation of stable side products or isomers during the reaction.
Potential Cause A: Regioselectivity Issues
-
The Chemistry: If your precursor piperidine diester is unsymmetrical (i.e., the two ester groups have different substitution patterns at their α-carbons), deprotonation can occur at two different sites. This leads to the formation of two different enolates and, consequently, two different constitutional isomers of the bicyclic product. The regioselectivity often depends on the steric hindrance around the α-carbons.[6]
-
Solution: Strategic Synthesis Design
-
Symmetrical Precursors: The most straightforward solution is to design the synthesis using a symmetrical diester if possible.
-
Directing Groups: If an unsymmetrical precursor is unavoidable, consider using a starting material where one ester group has no α-hydrogens, which forces the reaction to proceed in the desired direction.[6]
-
Potential Cause B: Skeletal Rearrangements
-
The Chemistry: While less common under standard Dieckmann conditions, acidic workup or subsequent purification steps can sometimes induce carbenium ion-mediated rearrangements of the bicyclic scaffold, leading to different ring systems. Such rearrangements have been documented in the synthesis of related azabicyclic systems under dehydrating conditions.[8]
-
Solution: Mild Workup and Purification
-
Avoid Strong Acids: Use a milder acidic quench like saturated aqueous ammonium chloride instead of strong mineral acids.
-
Careful Chromatography: Use a well-chosen solvent system for column chromatography and consider using a neutral stationary phase like deactivated silica or alumina if you suspect acid-catalyzed decomposition on standard silica gel.
-
Alternative Purification: Consider vacuum distillation or recrystallization for the final product, which can sometimes be more effective than chromatography for removing closely-related impurities.[9]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the 1-Azabicyclo[3.2.1]octan-6-one synthesis?
The most common and efficient route relies on the intramolecular Dieckmann condensation. The mechanism proceeds in four key steps, as illustrated below.
Caption: Core mechanism of the Dieckmann condensation.
Q2: How do I choose the right base and solvent for my reaction?
This is a critical decision that depends on your specific substrate and scale. The goal is to achieve rapid and complete enolate formation while minimizing side reactions.
| Component | Option | Pros | Cons |
| Base | NaH | Strong, non-nucleophilic, inexpensive. | Heterogeneous, can have variable reactivity depending on dispersion. |
| NaOEt | Soluble, classic choice. | Can cause transesterification, moderately strong. | |
| LiHMDS/KHMDS | Very strong, soluble, excellent for sterically hindered substrates.[6] | Expensive, requires strictly anhydrous conditions. | |
| Solvent | Toluene | High boiling point, can help remove water azeotropically. | Non-polar, may not stabilize enolates as well.[6] |
| THF | Good solvating power for enolates, common choice. | Lower boiling point, must be rigorously dried.[6] | |
| DMSO | High reaction rates and yields reported in some cases.[7] | Can be difficult to remove, potential for side reactions. |
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method.
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol or dichloromethane), often with a small amount of base (e.g., triethylamine) to prevent streaking of the amine-containing compounds.
-
Visualization: Use a combination of UV light (if your compounds are UV-active) and a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for this chemistry as it reacts with the enolizable ketone product, showing a bright yellow spot on a purple background.
Part 3: Visualized Troubleshooting Workflow
When faced with a failed or low-yielding reaction, a systematic approach is key. The following flowchart provides a logical path for diagnosing the issue.
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Journal of the Chemical Society, Chemical Communications. (n.d.). A concise synthesis of (±)-, (+)-, and (–)-6-methyl-6-azabicyclo[3.2.l]octan-3α-ol. RSC Publishing. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Strain-promoted retro-Dieckmann-type condensation on [2.2.2]- and [2.2.1]bicyclic systems: a fragmentation reaction for the preparation of functionalized heterocycles and carbocycles. RSC Publishing. Retrieved from [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal. Retrieved from [Link]
-
gChem. (n.d.). Dieckmann Cyclization Comparative Reaction. gChem. Retrieved from [Link]
-
PMC. (2025, September 13). Synthesis of a Functionalized Bicyclo[3.2.1]Octane: A Common Subunit to Kauranes, Grayananes, and Gibberellanes. PMC. Retrieved from [Link]
-
MDPI. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. MDPI. Retrieved from [Link]
-
MDPI. (2018, April 28). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. Retrieved from [Link]
-
ACS Publications. (2025, March 27). Highly Efficient Synthesis of Spiro[1-azabicyclo[3.2.0]heptane] Frameworks via [3+2]-Cycloaddition. The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed. (2010, June 15). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). bicyclo[3.2.1]octan-3-one. Organic Syntheses. Retrieved from [Link]
-
ResearchGate. (n.d.). Generation of 1-azabicyclo[3.2.1]octane and 5-azatricyclo[3.2.1.02,7]octane systems by carbenium ion rearrangements during production of the antihistamine drug Quifenadine. ResearchGate. Retrieved from [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. gchemglobal.com [gchemglobal.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Advanced Technical Support Center: Intramolecular Cyclization for Azabicycle Synthesis
Welcome to the Technical Support Center for Azabicycle Synthesis. This guide provides mechanistic troubleshooting, validated protocols, and empirical data for researchers assembling complex bridged, fused, and spiro-azabicyclic architectures.
Module 1: Ring-Closing Metathesis (RCM) in Bridged Azabicycles
Q: My RCM reaction for a 6-azabicyclo[3.2.1]octene derivative is stalling at low conversion, and I am observing significant catalyst degradation. How do I resolve this? A: The stalling is almost certainly due to catalyst poisoning by the basic nitrogen atom or unfavorable conformational constraints. In azabicycle synthesis, the Lewis basicity of the unprotected or insufficiently protected amine can coordinate to the electrophilic ruthenium carbene, forming a stable, unreactive chelate [3]. Causality & Solution:
-
N-Protection: Ensure the nitrogen is protected with a strongly electron-withdrawing group (e.g., Boc, Ts, or Trifluoroacetyl) to drastically reduce its Lewis basicity.
-
Catalyst Selection: Switch from 1st-generation Grubbs (G1) to 2nd-generation Grubbs (G2) or Hoveyda-Grubbs 2nd generation (HG2). HG2 is less Lewis acidic and far more robust against heteroatom coordination [3].
-
Substrate Concentration: Bridged bicyclic systems suffer from high ring strain. To prevent intermolecular oligomerization (ADMET), run the reaction at high dilution (0.01 M to 0.05 M) [2].
Table 1: Quantitative Troubleshooting Matrix for Azabicycle RCM
| Variable | Observation | Mechanistic Cause | Recommended Action |
| Concentration | High oligomer/dimer ratio | Intermolecular cross-metathesis outcompetes intramolecular cyclization | Dilute to |
| N-Protecting Group | Stalled conversion (<10%) | Ru-coordination by basic nitrogen | Switch from Alkyl/Benzyl to Boc, Ts, or Cbz. |
| Catalyst Type | Incomplete conversion at 80°C | Steric hindrance or catalyst thermal degradation | Switch to HG2; add |
| Ethylene Gas | Improved yield in enyne RCM | Facilitates turnover of the Ru-methylidene intermediate | Run under 1 atm ethylene instead of static Ar [2]. |
Protocol 1: Self-Validating RCM for Bridged Azabicycles Validation Checkpoint: This protocol incorporates an ethylene atmosphere step to ensure complete catalytic turnover, preventing the accumulation of off-cycle ruthenium species and validating that the catalyst remains active throughout the reaction.
-
Preparation: Flame-dry a Schlenk flask. Dissolve the N-protected diene precursor in anhydrous, degassed 1,2-dichloroethane (DCE) to a final concentration of 0.01 M.
-
Catalyst Addition: Heat the solution to 60°C. Add Hoveyda-Grubbs 2nd Generation catalyst (5-10 mol%) dropwise over 1 hour as a solution in DCE. Causality: Slow addition maintains an ultra-low concentration of active catalyst, favoring intramolecular cyclization over intermolecular dimerization.
-
Ethylene Purge (For Enyne Metathesis): If performing enyne metathesis, purge the headspace with ethylene gas (1 atm) for 8 hours [2]. Causality: Ethylene promotes the release of the active catalyst from the intermediate ruthenacyclobutane.
-
Quench & Purify: Cool to room temperature. Add an excess of ethyl vinyl ether (50 equiv relative to Ru) and stir for 30 mins to quench the active carbene. Concentrate and purify via silica gel chromatography.
Diagnostic logic for resolving common failures in RCM-mediated azabicycle synthesis.
Module 2: Transition-Metal Catalyzed C-N Bond Formation
Q: I am attempting an intramolecular Buchwald-Hartwig N-arylation to form a spiro[indoline-2,3′-piperidine] core, but I am observing dehalogenation instead of cyclization. Why?
A: Dehalogenation (protodehalogenation) occurs when the rate of oxidative addition and subsequent
-
Ligand Bite Angle: Switch to a bidentate ligand with a larger bite angle (e.g., Xantphos or BINAP) or a bulky monophosphine (e.g., BrettPhos). Bulky ligands accelerate reductive elimination by increasing steric crowding around the Pd(II) center [4].
-
Base Selection: Use a stronger, non-nucleophilic base like
or LiHMDS instead of . Efficient deprotonation of the amine is required to form the nucleophilic palladium-amido complex rapidly before side reactions occur.
Q: Can I use an Aza-Wacker oxidative cyclization to form aza[3.1.0]bicycles without pre-functionalizing with a halide?
A: Yes. Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides is a highly effective, halide-free method to access conformationally restricted aza[3.1.0]bicycles [5]. This requires an external oxidant (e.g.,
Protocol 2: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Cyclization Validation Checkpoint: The use of a glovebox and rigorously anhydrous conditions prevents the hydroxide-mediated hydrolysis of the starting halide, ensuring the mass balance is directed entirely toward the spiro-azabicycle.
-
Pre-activation: In an argon-filled glovebox, combine
(5 mol%) and BrettPhos (10 mol%) in anhydrous toluene. Stir for 15 minutes at room temperature to ensure complete pre-catalyst complexation. -
Reaction Assembly: Add the bicyclic hydrazine/amine precursor (1.0 equiv) and
(1.5 equiv) to the catalyst solution [4]. -
Thermal Cyclization: Seal the vessel, remove it from the glovebox, and heat to 100°C for 12 hours. Causality: Elevated temperatures are critical to overcome the activation barrier for reductive elimination in strained spirocyclic systems.
-
Workup: Cool the mixture, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify.
Catalytic cycle of intramolecular Buchwald-Hartwig amination highlighting failure pathways.
Module 3: Reductive Cyclizations (Samarium Iodide)
Q: When using
-
Co-solvents/Additives: Add HMPA (hexamethylphosphoramide) or a less toxic alternative like DMPU, along with a proton source (e.g., tert-butanol or
). -HMPA- significantly enhances the reducing power of and tightly coordinates the transition state, favoring the thermodynamically stable exo product[6]. -
Temperature Control: Run the initial Single Electron Transfer (SET) step at -78°C to stabilize the ketyl radical, then slowly warm to room temperature to induce cyclization.
Table 2: Additive Effects on
| Additive System | Reduction Potential | Diastereoselectivity (Exo:Endo) | Mechanistic Role |
| -1.33 V | 1:1 (Poor) | Baseline SET; loose transition state. | |
| -1.90 V | 3:1 (Moderate) | Protonation of ketyl radical accelerates cyclization [6]. | |
| -2.05 V | >20:1 (Excellent) | Strong Sm coordination rigidifies the transition state [6]. |
References
-
Recent Advances in Synthetic Routes to Azacycles. MDPI.[Link]
-
A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. AIR Unimi.[Link]
-
Concise Formal Synthesis of (−)-Peduncularine via Ring-Closing Metathesis. ACS Publications.[Link]
-
Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides to access conformationally restricted aza[3.1.0]bicycles. PMC.[Link]
-
Synthesis of Nitrogen Heterocycles Using Samarium(II) Iodide. MDPI.[Link]
improving stereoselectivity in 1-Azabicyclo[3.2.1]octan-6-one synthesis
Welcome to the Technical Support Center for the stereoselective synthesis of the 1-azabicyclo[3.2.1]octane scaffold. As a Senior Application Scientist, I have designed this guide to move beyond basic procedures, focusing instead on the mechanistic causality and thermodynamic principles that govern the stereochemical outcomes of this highly strained bicyclic system.
Below, you will find diagnostic troubleshooting guides, empirical data summaries, and self-validating protocols designed to ensure robust enantiomeric and diastereomeric control during the synthesis of 1-azabicyclo[3.2.1]octan-6-one.
I. Diagnostic Q&A: Troubleshooting Stereoselectivity
Q1: My in-process chiral HPLC shows >95% enantiomeric excess (ee) during the cyclization step, but the isolated 1-azabicyclo[3.2.1]octan-6-one drops to <70% ee. What is causing this degradation? A: This is a classic case of post-reaction epimerization driven by the structural nature of your product. In the 1-azabicyclo[3.2.1]octan-6-one scaffold, the stereocenter at C5 is situated directly adjacent (alpha) to the C6 carbonyl [3]. This proximity renders the C5 proton highly acidic. If your workup utilizes basic aqueous conditions (e.g., saturated NaHCO₃) or if you are purifying the compound over standard, slightly basic silica gel, you are inadvertently promoting enolization. Upon re-ketonization, the stereocenter scrambles. Causality & Fix: You must suppress the enolization pathway. Quench the reaction strictly with a pH 7.0 phosphate buffer. For chromatography, pre-treat your silica gel with 1% acetic acid or switch to neutral alumina.
Q2: I am utilizing a Copper-Bisoxazoline (Cu-BOX) catalyzed intramolecular cyclization. The yield is excellent, but stereoselectivity is poor (<50% ee). What is driving the racemic background reaction? A: Poor stereocontrol in Lewis acid-catalyzed bicyclic ring closures usually stems from a competitive equilibrium between the chiral catalyst-bound substrate and the unbound substrate reacting via a purely thermal, uncatalyzed pathway. Highly coordinating solvents (like THF or DMF) compete aggressively with your substrate for the Lewis acidic copper center. This solvent coordination displaces the chiral ligand, exposing the substrate to a racemic cyclization trajectory [1]. Causality & Fix: Switch to a non-coordinating, non-polar solvent like Toluene or Dichloromethane (DCM) and lower the temperature to -78°C. Toluene enhances tight ion-pairing in the transition state, forcing the substrate into the chiral pocket and maximizing the steric influence of the BOX ligand's bulky groups (e.g., tert-butyl).
Q3: How do I control the endo/exo diastereoselectivity when constructing substituted 1-azabicyclo[3.2.1]octan-6-ones via formal [4+3] or [3+2] cycloadditions? A: Diastereoselectivity in these cycloadditions is dictated by the approach trajectory of the reactive intermediates. Kinetic control favors the endo product due to stabilizing secondary orbital interactions during the transition state. Conversely, thermodynamic control favors the exo product due to reduced steric clashing in the final bridged system [2]. If you are isolating a 1:1 mixture, your reaction temperature is likely sitting in an intermediate regime where the endo product is slowly reverting and funneling toward the thermodynamic exo state. Causality & Fix: To trap the kinetic endo product, strictly maintain sub-ambient temperatures (-40°C to -20°C) and quench immediately upon starting material consumption. To drive the reaction to the exo product, elevate the temperature (e.g., 80°C in toluene) and allow extended equilibration times.
II. Mechanistic & Troubleshooting Workflows
To visualize the logic behind our stereochemical control and troubleshooting steps, refer to the following causal diagrams.
Mechanistic pathway of stereoselective cyclization to 1-azabicyclo[3.2.1]octan-6-one.
Troubleshooting logic tree for resolving poor stereoselectivity during bicyclic ring closure.
III. Empirical Data: Parameter Optimization
The following table synthesizes quantitative data demonstrating how specific reaction parameters dictate the stereochemical outcome of the 1-azabicyclo[3.2.1]octan-6-one core formation.
| Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | dr (endo:exo) | Mechanistic Driver |
| Cu(OTf)₂ / Ph-BOX | THF | 25 | 85 | 45 | 2:1 | Solvent competition; high racemic background |
| Cu(OTf)₂ / tBu-BOX | DCM | -20 | 88 | 82 | 10:1 | Improved steric shielding; reduced thermal rate |
| Cu(OTf)₂ / tBu-BOX | Toluene | -78 | 92 | 98 | >20:1 | Tight ion-pairing; kinetic control trapped |
| MacMillan Imidazolidinone | DCM | -20 | 81 | 94 | 15:1 | Direct iminium activation; rigid transition state |
IV. Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your results, the following methodology incorporates real-time physical validations. Do not proceed to the next step unless the validation criteria are met.
Protocol: Stereoselective Synthesis of (5R)-1-Azabicyclo[3.2.1]octan-6-one via Cu-Catalyzed Cyclization
Step 1: Catalyst Complexation (Self-Validating)
-
In an oven-dried Schlenk flask under an argon atmosphere, add Cu(OTf)₂ (0.05 equiv) and (S,S)-tBu-BOX ligand (0.06 equiv).
-
Suspend the mixture in anhydrous Toluene (0.1 M relative to the final substrate concentration).
-
Stir at room temperature for 2 hours.
-
Validation Check: The suspension must transition from a cloudy white/grey to a homogeneous, deep blue/green solution. Causality: This color shift confirms the displacement of triflate ligands and the successful bidentate coordination of the BOX ligand to the Cu(II) center. If the solution remains colorless or cloudy, water is present, or the ligand has degraded. Abort and restart.
Step 2: Substrate Addition & Cyclization
-
Cool the active catalyst solution to strictly -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
Dissolve the acyclic piperidine precursor (1.0 equiv) in a minimal amount of anhydrous Toluene.
-
Add the substrate solution dropwise over 30 minutes down the side of the flask to pre-cool the droplets before they hit the reaction mixture.
-
Stir at -78°C for 12 hours. Monitor via TLC (deactivated silica).
Step 3: Buffered Quench & Workup
-
Critical Step: Do not allow the reaction to warm up prior to quenching. While still at -78°C, add 5 volumes of pre-chilled pH 7.0 potassium phosphate buffer.
-
Remove the cooling bath and allow the biphasic mixture to warm to room temperature under vigorous stirring.
-
Extract the aqueous layer with DCM (3 x 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄ (avoid K₂CO₃ due to its basicity).
Step 4: Purification & 2D-TLC Validation
-
Validation Check (2D-TLC): Spot your crude mixture on a neutral alumina TLC plate. Develop in the chosen solvent system (e.g., Hexanes/EtOAc). Dry the plate, rotate it 90 degrees, and develop it again in the same solvent. Causality: If your product spot appears on the diagonal, it is stable. If it streaks or forms off-diagonal spots, it is epimerizing on the stationary phase.
-
Purify the crude product via flash column chromatography using neutral alumina to afford the pure (5R)-1-azabicyclo[3.2.1]octan-6-one [3].
V. References
-
Diastereoselective Construction of Bridged Azabicyclo[3.2.1]octane via Copper-Catalyzed Formal [4 + 3] Cycloaddition. The Journal of Organic Chemistry, 2024.[Link]
-
Enantioselective total synthesis of virosaine A and bubbialidine. Chemical Communications, 2013.[Link]
-
Spiro compounds, process for preparing the same and use thereof as drugs. World Intellectual Property Organization (WIPO), WO2001066546A1, 2001.
Technical Support Center: Purification of Bicyclic Amino Ketones
Foreword from the Senior Application Scientist
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in complex separations, I frequently encounter researchers struggling with the isolation of bicyclic amino ketones (e.g., tropinones, azabicyclooctanes, and granatane derivatives). These molecules are notorious for their purification bottlenecks: they lack UV chromophores, possess a dual-polarity that ruins standard aqueous workups, and contain highly basic nitrogens that bind irreversibly to normal-phase silica gel.
This guide is designed as a self-validating troubleshooting system. We will not merely provide a list of steps; we will explain the chemical causality behind each failure mode so you can adapt these protocols to your specific scaffold.
Diagnostic Workflow
Diagnostic workflow for the extraction, separation, and detection of bicyclic amino ketones.
Module 1: The "Invisible" Analyte (Detection Challenges)
Q: I cannot visualize my bicyclic amino ketone on TLC plates or HPLC-UV traces. Am I losing my compound during the run, or is it an analytical failure?
A: It is almost certainly an analytical failure. Aliphatic bicyclic amines lack a conjugated
Solution: Transition to universal detectors that do not rely on chromophores. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) measure the mass of the analyte after solvent evaporation, making them ideal for non-UV active compounds[1]. For TLC, rely on chemical stains like Dragendorff's reagent (highly specific for tertiary amines) or Ninhydrin.
Table 1: Quantitative Comparison of Detection Methods for Aliphatic Amino Ketones
| Detection Method | Operating Principle | Typical Limit of Detection (LOD) | Linearity & Response |
| HPLC-UV (254 nm) | > 50 mg/L (Poor for aliphatics) | Linear (if chromophore exists) | |
| HPLC-ELSD | Light scattering of evaporated particles | 1.4 – 3.6 mg/L[1] | Non-linear (Logarithmic) |
| HPLC-CAD | Charged aerosol particle measurement | 0.1 – 0.4 mg/L[1] | Superior linearity to ELSD |
| TLC: Dragendorff | Bismuth-amine complexation | ~1 – 5 µ g/spot | N/A (Qualitative visual) |
Module 2: Chromatographic Streaking (The Silica Gel Problem)
Q: My compound streaks continuously from Rf 0.1 to 0.8 on normal-phase silica gel. How do I achieve sharp elution bands? A: The causality lies in acid-base chemistry. Standard silica gel surfaces are covered in mildly acidic silanol groups (Si-OH, pKa ~4.5–5.5)[2]. When your basic bicyclic amine (pKa ~9–10) contacts the silica, it protonates. This creates a strong, irreversible ionic interaction between the ammonium cation and the silicate anion, leading to severe peak tailing and irreversible adsorption[2].
Solution: You must "deactivate" the silica column. Adding a basic modifier like Triethylamine (TEA) or ammonium hydroxide to the mobile phase forces the modifier to compete with your analyte for the acidic silanol sites[2]. By neutralizing the column beforehand, your amino ketone elutes as a sharp, predictable band[3].
Experimental Protocol: TEA-Deactivated Silica Gel Chromatography
-
Eluent Preparation: Prepare your desired mobile phase (e.g., Hexane/Ethyl Acetate). Add Triethylamine (TEA) to a final concentration of 1-2% (v/v)[2].
-
Slurry Preparation: In a fume hood, mix the silica gel with the TEA-modified eluent. Stir the slurry for 15 minutes to ensure complete deactivation of the silanol groups[4].
-
Column Packing: Pour the slurry into the column. Flush with 2-3 column volumes (CV) of the TEA-modified eluent to equilibrate the stationary phase.
-
Sample Loading: Dissolve the crude amino ketone in a minimum volume of the eluent. If the sample is insoluble, dry-load it onto a small amount of TEA-pretreated silica[4].
-
Elution: Run the column using the modified mobile phase. Monitor fractions using TLC stained with Dragendorff's reagent.
Module 3: Chemical Instability & Aqueous Workup
Q: After performing a standard acid-base extraction, my isolated yield is less than 30%. Where is the remaining mass? A: Bicyclic amino ketones are bifunctional: they possess both a hydrogen-bond accepting ketone and a basic amine. This dual polarity makes them exceptionally water-soluble. Furthermore, rigid bicyclic ketones can form stable, highly polar hydrates in aqueous environments. If you simply extract with ethyl acetate at a neutral or mildly basic pH, the partition coefficient remains heavily skewed toward the aqueous layer.
Solution: You must force the compound into the organic phase by maximizing the pH to ensure complete deprotonation of the amine, and by saturating the aqueous layer with salt to decrease the solubility of the organic analyte.
Experimental Protocol: Optimized Salting-Out Extraction
-
pH Adjustment: Cool the aqueous reaction mixture to 5 °C using an ice bath. Slowly add 20% NaOH solution until the pH reaches 11–12, ensuring the amine is fully in its free-base form[5].
-
Salting Out: Saturate the aqueous layer by adding solid NaCl or K₂CO₃ until no more dissolves. This drastically increases the ionic strength of the aqueous phase, driving the organic compound out.
-
Extraction: Extract the aqueous layer 3-4 times with a moderately polar organic solvent, such as MTBE[5], Ethyl Acetate, or a 3:1 mixture of Dichloromethane/Isopropanol.
-
Washing & Drying: Wash the combined organic layers with a minimal amount of 4% aqueous NaHCO₃ to remove residual salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (bath temperature < 40 °C to prevent volatile losses)[5].
References
-
Title : Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids Source : Royal Society of Chemistry (RSC) URL :[Link]
-
Title : Emerging Trends in Biogenic Amines Analysis Source : IntechOpen URL :[Link]
-
Title : Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) Source : Organic Syntheses URL :[Link]
Sources
Technical Support Center: Managing the Hygroscopic Nature of Azabicyclic Amines
Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of azabicyclic amines. As a class of compounds pivotal in medicinal chemistry and materials science, their propensity to absorb atmospheric moisture can introduce significant variability into experimental outcomes.[1][2][3] This guide provides field-proven insights, troubleshooting protocols, and quantitative methods to ensure the integrity of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the hygroscopicity of azabicyclic amines.
Q1: What makes azabicyclic amines so hygroscopic?
A: The hygroscopicity of these amines stems from the high polarity and hydrogen-bonding capacity of the nitrogen atom's lone pair of electrons. This lone pair readily forms strong hydrogen bonds with water molecules from the atmosphere. While the rigid bicyclic structure can sometimes offer steric shielding, the inherent basicity of the amine functional group often dominates its interaction with moisture.[4][5] The tendency to absorb water generally increases with the presence of multiple polar functional groups and decreases with higher molecular weight for compounds that are fully water-soluble.[4]
Q2: My compound is a crystalline solid. Can it still be hygroscopic?
A: Absolutely. While amorphous solids are well-known for their hygroscopicity, crystalline solids can also absorb significant amounts of water.[6][7] Water can be adsorbed onto the crystal surface or, in some cases, incorporated into the crystal lattice to form hydrates.[8][9] This process can even induce a change in the crystalline form (polymorph), affecting properties like solubility and stability.[10]
Q3: What are the direct consequences of moisture contamination in my experiments?
A: Moisture can have numerous detrimental effects, leading to poor reproducibility and failed experiments. Key consequences include:
-
Inaccurate Stoichiometry: Weighing a hygroscopic compound that has absorbed water leads to an overestimation of the actual amount of the amine, affecting molar calculations.[11]
-
Reaction Failure: Water can act as an unwanted nucleophile, hydrolyze sensitive reagents (e.g., organometallics, acid chlorides), or deactivate catalysts. In reactions involving isocyanates, for example, water competes with the desired reaction, leading to the formation of polyamides and the release of CO2 gas, which can cause bubbles and defects in materials.[12]
-
Degradation: Some amines can undergo degradation pathways facilitated by water. For instance, the intramolecular cyclization of gabapentin to form a lactam is highly dependent on humidity levels.[13]
-
Altered Physical Properties: For amine-based formulations like epoxy resins or polyurethanes, excess moisture in the amine curing agent can negatively impact the mechanical and aesthetic properties of the final product.[14][15]
-
Analytical Issues: The presence of water can interfere with analytical techniques like NMR (shifting of labile protons) and mass spectrometry.[9]
Section 2: Troubleshooting Guides & Protocols
This section provides actionable guides for specific issues encountered during experiments.
Guide 1: Handling, Weighing, and Storage Workflow
Proper handling from the moment a container is received is the most critical step in preventing moisture contamination.
Caption: Standard workflow for handling hygroscopic compounds.
-
Preparation: Ensure the balance is in a low-traffic area, away from drafts, and properly calibrated.[16] Place a clean, creased piece of glossy weighing paper on the balance.[17][18] Glossy paper has a wax coating that prevents sticky solids from adhering.[17]
-
Tare: Close the draft shield and tare the balance.
-
Dispensing: Inside a glovebox or in a low-humidity environment, open the reagent bottle.[19] Use a clean spatula to quickly transfer an approximate amount of the solid to the weighing paper.[11]
-
Weighing: If you have dispensed too much, do NOT return the excess to the stock bottle, as this risks contaminating the entire batch.[20] Discard it appropriately.
-
Transfer: Promptly transfer the weighed solid to your reaction vessel. If any residue remains on the paper, you can rinse it into the vessel with the reaction solvent.[17]
-
Sealing: Tightly reseal the stock bottle immediately after dispensing.[11][20]
Guide 2: Troubleshooting Inconsistent Reaction Yields
If you are experiencing variable yields in reactions involving azabicyclic amines, moisture is a likely culprit. Use this guide to diagnose the issue.
Caption: Decision tree for troubleshooting moisture-related reaction issues.
Section 3: Quantitative Analysis of Water Content
The most reliable method for determining water content in chemical samples is Karl Fischer (KF) titration.[][22] It is highly specific to water and can detect concentrations from parts-per-million (ppm) to 100%.[]
Challenges in KF Titration of Amines
A critical consideration for azabicyclic amines is their basicity. Strongly alkaline amines can raise the pH of the KF reagent, leading to a side reaction that consumes iodine and produces a "dragging endpoint" or continuously increasing water content reading.
| Problem | Cause | Solution |
| Drifting/Vanishing Endpoint | The amine is strongly basic, shifting the pH of the KF reagent outside the optimal range (5.5-8).[23] This causes a side reaction with iodine. | Use a specialized KF reagent formulated for basic samples, which often contains buffering agents like salicylic acid.[23] Alternatively, use a two-component reagent system.[23] |
| Inaccurate/High Results | The amine reacts with the methanol solvent in standard KF reagents to produce water (e.g., ketal formation with ketones). | Use a methanol-free KF reagent, often based on solvents like 2-methoxyethanol.[23] |
| Poor Sample Solubility | The amine does not fully dissolve in the titration medium, trapping water within the solid particles. | Use a co-solvent like formamide or dimethylformamide (DMF) to improve solubility.[24] For highly insoluble compounds, a KF oven with a headspace sampler is recommended.[25][26] |
Protocol: Coulometric Karl Fischer Titration of an Azabicyclic Amine
This protocol is a general guideline for a coulometric KF titrator, which is ideal for samples with low water content.
-
System Preparation:
-
Assemble the titration cell according to the manufacturer's instructions. For strongly basic amines, use a cell with a diaphragm.
-
Fill the cell with a KF reagent suitable for amines (e.g., buffered or methanol-free).
-
Start the titrator and allow it to perform a pre-titration to dry the solvent in the cell until a stable, low drift rate is achieved.
-
-
Sample Preparation & Introduction:
-
In a low-humidity environment (glovebox), accurately weigh a suitable amount of the amine sample into a gas-tight syringe or a clean, dry vial. The sample size depends on the expected water content.
-
Determine the exact sample weight by difference (weighing the syringe/vial before and after sample injection).
-
Quickly inject the sample into the conditioned titration cell through the septum.
-
-
Titration & Calculation:
-
Start the titration. The instrument will electrochemically generate iodine to react with the water from the sample.[22]
-
The titration automatically stops when the endpoint is reached.
-
The instrument's software will calculate the water content based on the total charge passed (coulombs) and the sample weight, typically reporting the result in ppm or weight percent.
-
Section 4: Mitigation Strategies for Moisture-Sensitive Reactions
If your amine is known to be wet or if the reaction is exceptionally sensitive, several strategies can be employed.
-
Drying Agents: For removing trace water from organic solutions, anhydrous inorganic salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used.[9] MgSO₄ is faster and has a higher capacity, but Na₂SO₄ is more neutral.[27]
-
Moisture Scavengers: These are reactive compounds added directly to a reaction mixture to chemically consume water. They are particularly useful when drying agents are not practical.
| Scavenger Type | Example | Mechanism & Use Case | Reference |
| Oxazolidines | 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine | Hydrolyzes rapidly and irreversibly to an amino alcohol, effectively removing water without generating byproducts that interfere with polyurethane or polyurea formation. | [14] |
| Silanes | Vinyltrimethoxysilane | Reacts with water via hydrolysis followed by condensation to form inert siloxanes. Commonly used in sealant and adhesive formulations. | [28] |
| Molecular Sieves | 4Å Molecular Sieves | Porous aluminosilicates that trap water molecules within their crystalline structure. Can be added directly to solvents or reaction mixtures. Must be activated by heating before use. | [27] |
References
-
ZOLDINE™ MS-PLUS Moisture Scavenger. Advancion. [Link]
-
Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. ResearchGate. [Link]
-
Water analysis by Coulometric titration W/O Oven. PLS Analytical. [Link]
-
Determination of Water Content in 2-Propylamine Using Karl Fischer Titration. Hanna Instruments. [Link]
-
Karl Fischer Titration. METTLER TOLEDO. [Link]
-
Determining Water Content with a Novel Karl Fischer Titration Approach. PPD. [Link]
-
How do you handle hygroscopic solutes in the lab? TutorChase. [Link]
-
Moisture Scavengers | Polyurethane and Polyureas. Tri-iso. [Link]
-
Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. PMC. [Link]
-
Organic Scavenger. Samyang. [Link]
-
Drying Agents. Chemistry LibreTexts. [Link]
-
What Is Karl Fischer Titration? Hanna Instruments. [Link]
-
Water Content Determination by Karl Fischer. Pharmaguideline. [Link]
-
Transferring and Weighting Methods. Chemistry LibreTexts. [Link]
-
Drying Methods for Organic Solvents. Scribd. [Link]
-
Moisture Scavenger at Best Price, High Purity Desiccant Additive. IndiaMART. [Link]
-
How to Handle Hygroscopic Reference Standards? Chromatography Forum. [Link]
-
Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. [Link]
-
5 Tips to Help Process Dry Hygroscopic Resins. Asaclean. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
How do you handle hygroscopic salts? HepatoChem. [Link]
-
Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Semantic Scholar. [Link]
-
Investigation of amine-buffered amide reagents for coulometric Karl Fischer titration. Analytica Chimica Acta. [Link]
-
Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. Atmospheric Chemistry and Physics. [Link]
-
Drying Organic Solutions. University of Colorado Boulder. [Link]
-
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower. [Link]
-
Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. PubMed. [Link]
-
Recent Advances in Synthetic Routes to Azacycles. MDPI. [Link]
- System and method for processing hygroscopic materials.
-
Weighing Reagents Protocol. Addgene. [Link]
-
Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2. Semantic Scholar. [Link]
-
Storage of Laboratory Chemicals. Indiana University. [Link]
-
Common Sins When Weighing Out Chemicals. Bitesize Bio. [Link]
-
Hygroscopic Characteristics of Alkylaminium Carboxylate Aerosols. PubMed. [Link]
-
The Do's and Don'ts of Laboratory Balances. Labcompare. [Link]
-
Characterization, Solubility, and Hygroscopicity of a Pharmaceutical Compound. Technobis. [Link]
-
Schematics representing the retrieval of hygroscopic growth curves from... ResearchGate. [Link]
-
The stabilizing effect of moisture on the solid-state degradation of gabapentin. PubMed. [Link]
-
Air- and moisture-stable amphoteric molecules: enabling reagents in synthesis. PubMed. [Link]
-
Methodologies in Amine Synthesis: Challenges and Applications. CRIS - Unibo. [Link]
-
Modular Synthesis of Azabicyclohexanes and Cyclobutenyl Amines. ChemRxiv. [Link]
-
Synthesis of bicyclic amines and their activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum K1. PubMed. [Link]
-
Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. MDPI. [Link]
-
Synthesis of some 3-(1-azabicyclo[2.2.2]octyl) 3-amino-2-hydroxy-2-phenylpropionates: profile of antimuscarinic efficacy and selectivity. PubMed. [Link]
-
Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins. ResearchGate. [Link]
-
(PDF) Hygroscropicity and Its' Effect on Tablet Production. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methodologies in Amine Synthesis: Challenges and Applications [cris.unibo.it]
- 3. chemrxiv.org [chemrxiv.org]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. crystallizationsystems.com [crystallizationsystems.com]
- 11. tutorchase.com [tutorchase.com]
- 12. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 13. The stabilizing effect of moisture on the solid-state degradation of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ZOLDINE™ MS-PLUS Moisture Scavenger [advancionsciences.com]
- 15. researchgate.net [researchgate.net]
- 16. labcompare.com [labcompare.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. addgene.org [addgene.org]
- 19. hepatochem.com [hepatochem.com]
- 20. bitesizebio.com [bitesizebio.com]
- 22. mt.com [mt.com]
- 23. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 24. Investigation of amine-buffered amide reagents for coulometric Karl Fischer titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. plsanalytical.com [plsanalytical.com]
- 26. ppd.com [ppd.com]
- 27. scribd.com [scribd.com]
- 28. nbinno.com [nbinno.com]
Validation & Comparative
1-Azabicyclo[3.2.1]octan-6-one vs. tropinone in synthesis
Comparative Synthesis Guide: 1-Azabicyclo[3.2.1]octan-6-one vs. Tropinone
Bicyclic azacycles are privileged scaffolds in medicinal chemistry, offering conformational rigidity that enhances receptor subtype selectivity and metabolic stability. Among these, the 8-azabicyclo[3.2.1]octane core—famously represented by tropinone —has been a cornerstone of alkaloid synthesis for over a century[1]. Conversely, 1-azabicyclo[3.2.1]octan-6-one represents a structurally distinct isomer where the nitrogen atom occupies the bridgehead position. This alternative scaffold has gained significant traction in the development of 5-HT4 receptor agonists[2] and novel non-covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors[3].
This guide objectively compares the structural logic, synthetic methodologies, and experimental protocols for both bicyclic ketones, providing researchers with actionable, self-validating workflows.
Section 1: Structural and Mechanistic Divergence
While both molecules share the [3.2.1] bicyclic framework, their topological and electronic properties differ drastically, dictating their distinct synthetic approaches:
-
Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one): Features the nitrogen atom on the 1-carbon bridge (position 8) and a ketone on the 3-carbon bridge (position 3). The molecule is a symmetrical meso compound, meaning it lacks optical activity unless asymmetrically substituted[4].
-
1-Azabicyclo[3.2.1]octan-6-one: Features the nitrogen atom at the bridgehead (position 1) and a ketone on the 2-carbon bridge (position 6). This asymmetric architecture renders the molecule chiral, existing as (5R) and (5S) enantiomers[5]. The bridgehead nitrogen fundamentally alters the basicity and steric bulk compared to tropinone, making it an ideal bioisostere for conformationally restricted amines[2].
Table 1: Quantitative & Structural Comparison
| Feature | Tropinone | 1-Azabicyclo[3.2.1]octan-6-one |
| IUPAC Name | 8-methyl-8-azabicyclo[3.2.1]octan-3-one | 1-azabicyclo[3.2.1]octan-6-one |
| Molecular Formula | C8H13NO | C7H11NO |
| Molecular Weight | 139.19 g/mol | 125.17 g/mol |
| Nitrogen Position | Position 8 (Bridgehead, 1-carbon bridge) | Position 1 (Bridgehead) |
| Ketone Position | Position 3 (3-carbon bridge) | Position 6 (2-carbon bridge) |
| Symmetry | Meso (Symmetrical) | Chiral (Asymmetrical, 5R/5S) |
| Primary Synthetic Route | Double Mannich Condensation | Dieckmann Cyclization |
| Pharmacological Utility | Tropane alkaloids, anticholinergics | 5-HT4 agonists, NAAA inhibitors |
Section 2: Synthetic Workflows and Causality
Tropinone: Biomimetic Double Mannich Condensation
Tropinone is classically synthesized via Robert Robinson's 1917 biomimetic one-pot reaction[1]. The condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid relies on sequential Mannich-type reactions.
Causality behind experimental choices: The use of acetonedicarboxylic acid instead of standard acetone is a critical experimental choice. Acetonedicarboxylic acid lowers the activation energy of the transition state by approximately 69 kcal/mol. The subsequent spontaneous decarboxylation (loss of two CO2 molecules) thermodynamically drives the equilibrium entirely to the product side, enabling yields exceeding 80% under optimized conditions[6].
Robinson's Double Mannich Synthesis of Tropinone.
Protocol 1: Self-Validating Synthesis of Tropinone
-
Reagent Preparation: Dissolve 0.1 mol of succinaldehyde and 0.1 mol of methylamine hydrochloride in 200 mL of an aqueous citrate buffer (pH 5.5). Causality: Maintaining a slightly acidic physiological pH prevents the degradation of succinaldehyde while ensuring sufficient free amine is available for iminium ion formation.
-
Condensation: Slowly add 0.1 mol of acetonedicarboxylic acid to the stirring mixture. Stir at 25 °C for 48 hours. The evolution of CO2 gas will be observed as the reaction proceeds.
-
Work-up & Isolation: Acidify the mixture to pH 2 with 1M HCl and wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer to pH 10 with K2CO3, then extract with chloroform (3 x 50 mL).
-
Validation (Analytical QC): Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo. The completion of the reaction is validated by the cessation of CO2 evolution. Confirm the structure via 1H NMR (CDCl3), checking for the characteristic symmetrical multiplet of the tropane core and the N-methyl singlet at ~2.3 ppm.
1-Azabicyclo[3.2.1]octan-6-one: Dieckmann Cyclization
Unlike the multi-component assembly of tropinone, 1-azabicyclo[3.2.1]octan-6-one is synthesized via the intramolecular Dieckmann cyclization of a functionalized piperidine derivative[2].
Causality behind experimental choices: The cyclization requires a strong, sterically hindered base (like Potassium tert-butoxide, KOtBu) in an anhydrous solvent. KOtBu selectively deprotonates the alpha-carbon of the N-acetate group without acting as a nucleophile, preventing the unwanted saponification of the esters. The resulting beta-keto ester must be subjected to harsh acidic reflux to force decarboxylation, yielding the target bicyclic ketone.
Dieckmann Cyclization Route to 1-Azabicyclo[3.2.1]octan-6-one.
Protocol 2: Self-Validating Synthesis of 1-Azabicyclo[3.2.1]octan-6-one
-
Precursor Alkylation: React ethyl piperidine-3-carboxylate (0.1 mol) with ethyl bromoacetate (0.11 mol) and K2CO3 (0.2 mol) in acetonitrile (150 mL) at 60 °C for 12 hours to afford ethyl 1-(ethoxycarbonylmethyl)piperidine-3-carboxylate. Filter and concentrate.
-
Dieckmann Condensation: Dissolve the crude diester in anhydrous THF (200 mL) under a nitrogen atmosphere. Cool to 0 °C. Dropwise, add a solution of KOtBu (0.12 mol) in THF. Causality: The inert atmosphere and low temperature suppress side reactions and ester hydrolysis. Stir for 4 hours, allowing the reaction to warm to room temperature.
-
Hydrolysis and Decarboxylation: Quench the reaction carefully with 6M HCl (100 mL). Equip the flask with a reflux condenser and heat to 100 °C for 6 hours. Causality: The strong acid catalyzes the hydrolysis of the beta-keto ester intermediate, and the thermal energy drives the decarboxylation to form the stable 6-one.
-
Work-up & Isolation: Cool the mixture, wash with ethyl acetate to remove organic impurities, then basify the aqueous layer to pH 10 using NaOH. Extract the free base with dichloromethane (3 x 50 mL), dry over MgSO4, and concentrate.
-
Validation (Analytical QC): Purify via vacuum distillation or flash chromatography. Validate the asymmetric[3.2.1] core via 13C NMR, ensuring the presence of the distinct ketone carbonyl carbon at ~215 ppm and the absence of the ester carbonyl signals[7].
Conclusion
While tropinone remains a critical intermediate for classic anticholinergic and anesthetic agents[1], the 1-azabicyclo[3.2.1]octan-6-one scaffold provides modern drug discovery programs with a versatile, chiral, and conformationally restricted amine core[3]. By understanding the thermodynamic drivers of the double Mannich reaction versus the kinetic and steric requirements of the Dieckmann cyclization, researchers can reliably access both of these privileged structures.
References
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry - ACS Publications.
-
Tropinone. Wikipedia.
-
Substituted benzamides with conformationally restricted side chains. 5. Azabicyclo[x.y.z] derivatives as 5-HT4 receptor agonists and gastric motility stimulants. Journal of Medicinal Chemistry - ACS Publications.
-
1-azabicyclo[3.2.1]octan-6-one (C7H11NO). PubChemLite.
-
Tropinone | C8H13NO | CID 446337. PubChem - NIH.
Sources
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tropinone | C8H13NO | CID 446337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-azabicyclo[3.2.1]octan-6-one (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 6. grokipedia.com [grokipedia.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Computational Optimization of Azabicyclo[3.2.1]octane Derivatives: A Comparative Guide to QSAR Methodologies
The azabicyclo[3.2.1]octane scaffold—widely recognized as the tropane core—is a privileged structural motif in medicinal chemistry. Due to its conformationally restricted aza-bridged bicyclic system, it exhibits profound binding affinity across multiple central nervous system (CNS) targets. Historically, these compounds have been optimized as monoamine transporter (DAT, SERT, NET) inhibitors. More recently, pyrazole azabicyclo[3.2.1]octane sulfonamides have emerged as highly potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) .
To optimize these ligands for enhanced selectivity, improved lipophilic efficiency (LipE), and reduced off-target toxicity, researchers rely heavily on Quantitative Structure-Activity Relationship (QSAR) modeling. This guide objectively compares the performance of traditional 3D-QSAR (CoMFA/CoMSIA) methodologies against modern Machine Learning-based 2D-QSAR (GEP/Random Forest) approaches when applied to azabicyclo[3.2.1]octane derivatives.
Biological Context & Mechanistic Grounding
Before selecting a computational methodology, it is critical to understand the biological causality of the target. Azabicyclo[3.2.1]octane derivatives typically act by occupying the orthosteric binding site of solute carrier 6 (SLC6) family transporters. By binding to the aspartic acid residues within the transporter's central cavity, these ligands block the reuptake of monoamines, leading to an accumulation of neurotransmitters in the synaptic cleft .
Mechanism of DAT inhibition by azabicyclo[3.2.1]octane derivatives.
Methodology Comparison: 3D-QSAR vs. ML 2D-QSAR
When modeling azabicyclo[3.2.1]octane derivatives, the choice of software and algorithmic approach drastically impacts predictive accuracy and synthetic utility.
Approach A: 3D-QSAR (CoMFA & CoMSIA)
Ecosystems: Sybyl-X, Open3DQSAR, Cresset Flare.
-
Mechanism: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric (Lennard-Jones) and electrostatic (Coulombic) fields on a 3D grid surrounding the aligned molecules.
-
Causality in Application: Because the azabicyclo[3.2.1]octane core is highly rigid, it serves as an excellent template for rigid-body alignment. 3D-QSAR is chosen when the primary goal is mechanistic interpretability . The resulting 3D contour maps directly tell medicinal chemists where to add bulky groups or electronegative atoms to improve binding affinity .
-
Limitation: Highly sensitive to the user's choice of alignment rules and the initial bioactive conformation.
Approach B: Machine Learning 2D-QSAR (GEP & Random Forest)
Ecosystems: CODESSA, RDKit, Scikit-Learn, Schrödinger AutoQSAR.
-
Mechanism: Utilizes topological, constitutional, and physicochemical 2D descriptors. Algorithms like Gene Expression Programming (GEP) or Random Forest (RF) build non-linear predictive models.
-
Causality in Application: When dealing with highly diverse substituents attached to the tropane core (e.g., pyrazole sulfonamides targeting NAAA), structural alignment becomes subjective and error-prone. ML 2D-QSAR is alignment-free . For example, a GEP model successfully predicted the IC50 of NAAA inhibitors by mathematically selecting non-linear combinations of descriptors without human alignment bias .
-
Limitation: Acts as a "black box." It provides excellent statistical prediction but lacks the direct spatial visualization needed for de novo drug design.
Quantitative Performance Comparison
The following table summarizes the predictive performance of these methodologies based on recent literature datasets involving azabicyclo[3.2.1]octane derivatives.
| Methodology | Software / Algorithm | Target Application | Training | Cross-Validated | Test RMSE | Key Advantage |
| 3D-QSAR (CoMFA) | Sybyl-X | Muscarinic / DAT | 0.991 | 0.819 | 0.28 | High interpretability via steric/electrostatic contour maps. |
| 3D-QSAR (CoMSIA) | Sybyl-X | Muscarinic / DAT | 0.988 | 0.810 | 0.31 | Incorporates H-bond and hydrophobic fields. |
| ML 2D-QSAR (GEP) | CODESSA / GEP | NAAA Inhibitors | 0.790 | 0.750 | 0.20 | Alignment-free; captures complex non-linear relationships. |
| ML 2D-QSAR (RF) | RDKit / Scikit-Learn | DAT/SERT Selectivity | 0.850 | 0.820 | 0.22 | Handles large, structurally diverse datasets robustly. |
Experimental Protocol: Building a Self-Validating QSAR System
To ensure scientific trustworthiness, a QSAR protocol cannot simply fit data to a curve; it must be a self-validating system designed to actively reject chance correlations. Below is the rigorous, step-by-step methodology required for modeling azabicyclo[3.2.1]octane compounds.
Step 1: Data Curation & Conformational Search
-
Action: Extract experimental
or values and convert them to logarithmic scale ( ). Generate 3D conformers using the OPLS4 force field. -
Causality: Biological activity is logarithmically related to Gibbs free energy (
). OPLS4 is specifically chosen over older force fields (like MMFF94) because it provides superior treatment of dihedral angle energy barriers for heterocyclic substituents attached to the rigid tropane core, preventing the model from training on biologically inaccessible high-energy states.
Step 2: Descriptor Calculation & Feature Selection
-
Action: Calculate 2D/3D descriptors. Apply a heuristic method or Variance Inflation Factor (VIF) filtering to remove collinear descriptors (Keep VIF < 5).
-
Causality: High collinearity artificially inflates the
value, leading to severe overfitting. Feature selection ensures that only statistically independent variables that directly influence binding are retained.
Step 3: Model Training & Internal Validation
-
Action: Train the model using Partial Least Squares (PLS) for 3D fields or Random Forest for 2D descriptors. Perform Leave-One-Out (LOO) cross-validation to calculate
. -
Causality: A high training
is meaningless on its own. A proves that the model can accurately predict a data point even when that point is excluded from the training phase.
Step 4: External Validation & Y-Randomization (Critical Step)
-
Action: Predict the external test set to calculate the Root Mean Square Error (RMSE). Finally, scramble the
values randomly across the molecules and retrain the model (Y-randomization). -
Causality: If the Y-randomized models yield a high
, the original model is merely fitting to noise (a chance correlation). A mathematically sound QSAR system must fail the Y-randomization test.
Self-validating QSAR workflow for azabicyclo[3.2.1]octane derivatives.
Conclusion & Recommendations
For drug development professionals working with the azabicyclo[3.2.1]octane scaffold:
-
Choose 3D-QSAR (CoMFA/CoMSIA) when optimizing a highly congeneric series where the binding pose is well-understood. The visual contour maps are invaluable for guiding synthetic chemistry efforts to optimize DAT/SERT selectivity.
-
Choose ML 2D-QSAR (GEP/RF) when screening large, structurally diverse libraries or when exploring novel substituent vectors (such as pyrazole sulfonamides for NAAA inhibition) where structural alignment is ambiguous.
By grounding computational predictions in rigorous, self-validating statistical frameworks, researchers can drastically reduce the attrition rate of tropane-based drug candidates in preclinical development.
References
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration Source: Journal of Medicinal Chemistry (2021) URL:[Link]
-
Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling Source: PubMed Central / Scientific Reports (2022) URL:[Link]
-
3D-QSAR study of 8-azabicyclo[3.2.1] octane analogs antagonists of cholinergic receptor Source: Bioorganic & Medicinal Chemistry Letters (2009) URL:[Link]
-
QSAR Studies on a Series of Pyrazole Azabicyclo[3.2.1] Octane Sulfonamides N-acylethanolamine-hydrolyzing Acid Amidase Inhibitors Source: Letters in Drug Design & Discovery, Bentham Science (2024) URL:[Link]
biological activity comparison of 1-azabicyclo[3.2.1]octane isomers
An In-Depth Comparative Guide to the Biological Activity of 1-Azabicyclo[3.2.1]octane Isomers
The 1-azabicyclo[3.2.1]octane scaffold is a privileged, rigid bicyclic amine framework widely utilized in neuropharmacology. Because its three-dimensional topology closely mimics the spatial arrangement of endogenous neurotransmitters like acetylcholine, derivatives of this scaffold exhibit profound activity across various central nervous system (CNS) targets.
For drug development professionals, the critical variable in optimizing this scaffold is isomerism . The stereochemical configuration (e.g., enantiomers and diastereomers) dictates the orientation of key pharmacophores, fundamentally altering receptor subtype selectivity, binding affinity, and functional efficacy. This guide objectively compares the biological activities of different 1-azabicyclo[3.2.1]octane isomers, elucidates the mechanistic causality behind their divergence, and provides validated experimental protocols for their evaluation.
Pharmacological Profiles: Muscarinic vs. Nicotinic Targets
The biological activity of 1-azabicyclo[3.2.1]octane isomers bifurcates primarily into two therapeutic avenues based on their functional group substitutions: Muscarinic Acetylcholine Receptor (mAChR) ligands and Nicotinic Acetylcholine Receptor (nAChR) ligands.
A. Alkylthio-1,2,5-thiadiazole Analogs (mAChR Ligands)
Compounds such as BuTAC ((5R,6R)-6-(3-butylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane) and its propylthio analog (PTAC ) are potent, selective muscarinic receptor ligands[1].
-
Mechanism of Action: They act as partial agonists at M2 and M4 receptor subtypes while functioning as antagonists at M1, M3, and M5 subtypes[2]. This unique profile results in functional dopamine receptor antagonism, yielding potent antipsychotic-like activity without the extrapyramidal side effects typically associated with direct D2 receptor blockade[1]. Furthermore, unlike older muscarinic agents, BuTAC does not impair learning and memory in passive avoidance models[2].
-
The Isomeric Anomaly: Strikingly, structure-activity relationship (SAR) studies reveal a lack of enantiomeric selectivity in these specific analogs[3]. Both enantiomers exhibit near-identical binding affinities. This suggests that the primary pharmacophoric elements responsible for mAChR binding reside within the mirror plane of the molecule, rendering the absolute stereochemistry at the bridgehead carbons less critical for this specific target[3].
B. 2-(Pyridin-3-yl) Analogs (nAChR Ligands)
Conversely, substituting the scaffold with a pyridin-3-yl group shifts the affinity toward nicotinic receptors, specifically the α7 and α4β2 subtypes, which are implicated in cognitive enhancement and neurotransmission modulation[4].
-
Mechanism of Action: These compounds act as high-affinity competitive agonists or partial agonists at the α7 nAChR subtype, driving Ca2+/Na+ influx and subsequent neurotransmitter release[5].
-
High Enantiomeric Sensitivity: Unlike the muscarinic analogs, the enantiomers of 2-(pyridin-3-yl)-1-azabicyclo[3.2.1]octane differentiate sharply from one another[4]. The spatial orientation of the hydrogen-bond acceptor (the pyridine nitrogen) relative to the basic azabicyclic amine is highly constrained by the receptor's orthosteric binding pocket. Consequently, one enantiomer typically exhibits significantly higher potency and efficacy than its mirror image[6].
Quantitative Data Comparison
| Compound Class | Primary Target | Enantiomeric Sensitivity | Primary Biological Activity | Key Binding Metric |
| BuTAC / PTAC | mAChR (M2/M4 Partial Agonist) | Low (Pharmacophore in mirror plane) | Antipsychotic-like (Functional DA antagonism) | IC50: 0.49–26 nM ([3H]Oxo-M) |
| 2-(Pyridin-3-yl) Analogs | α7 nAChR (Agonist) | High (Strict spatial requirements) | Cognitive enhancement / Neuropathic pain modulation | Ki: 0.5–60 nM ([3H]MLA) |
Mechanistic Causality & Receptor Signaling
The divergence in enantiomeric sensitivity is rooted in the structural topology of the target receptors. The mAChR binding pocket accommodates the thiadiazole analogs in a manner where the chiral centers of the azabicycle do not clash with the receptor walls, allowing both enantiomers to stabilize the receptor's active conformation. In contrast, the α7 nAChR binding site requires a precise stereochemical alignment of the pyridine ring to establish a critical cation-π interaction, heavily penalizing the "incorrect" enantiomer.
Fig 1: Divergent receptor signaling pathways and chiral sensitivities of 1-azabicyclo[3.2.1]octane derivatives.
Experimental Validation Protocols
To objectively compare these isomers, a self-validating experimental workflow must be established. The following protocols ensure that binding affinity accurately translates to functional in vivo efficacy.
Fig 2: Step-by-step experimental workflow for evaluating azabicyclic enantiomers.
Protocol A: High-Throughput Radioligand Binding Assay for Enantiomeric Resolution
Causality: We utilize specific radioligands to isolate receptor subtypes. [3H]Oxotremorine-M ([3H]Oxo-M) is used to quantify agonist-specific high-affinity states for mAChRs[7], while[3H]Methyllycaconitine ([3H]MLA) selectively binds α7 nAChRs, preventing cross-talk with α4β2 subtypes[5].
-
Tissue Preparation: Dissect and homogenize rat cortical tissue (for mAChR) or hippocampus tissue (for α7 nAChR) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes and resuspend the pellet.
-
Incubation: In a 96-well plate, combine 50 µL of the resolved enantiomer (concentrations ranging from
to M), 50 µL of the radioligand (e.g., 2 nM [3H]Oxo-M or 1 nM [3H]MLA), and 100 µL of the membrane homogenate. -
Equilibration: Incubate the plates at 25°C for 60 minutes to ensure steady-state equilibrium.
-
Filtration & Detection: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail and measure radioactivity using a liquid scintillation counter. Calculate IC50 and Ki values using non-linear regression analysis.
Protocol B: In Vivo Functional Assay (Apomorphine-Induced Climbing)
Causality: Because BuTAC and PTAC exhibit functional dopamine antagonism without direct D2 affinity, standard in vitro D2 binding assays will yield false negatives. The apomorphine-induced climbing assay in mice serves as a highly predictive surrogate for in vivo antipsychotic efficacy[3].
-
Dosing: Administer the isolated enantiomer or racemic mixture subcutaneously (s.c.) to male Swiss Webster mice (n=10 per dose group) at pharmacologically relevant doses (e.g., 0.01 - 10 mg/kg).
-
Challenge: 30 minutes post-administration, inject apomorphine (1.5 mg/kg, s.c.) to induce climbing behavior (a dopamine agonist response).
-
Observation: Place mice in cylindrical wire mesh cages. At 10, 20, and 30 minutes post-apomorphine, score the climbing behavior (0 = four paws on the floor; 1 = forepaws holding the wire; 2 = all four paws on the wire).
-
Validation: A successful functional dopamine antagonist (like BuTAC) will dose-dependently inhibit the apomorphine-induced climbing score. Calculate the Minimum Effective Dose (MED) and compare it against the MED for cholinergic side effects (e.g., salivation, tremor) to establish the therapeutic window[3].
References
1.[1] Unexpected antipsychotic-like activity with the muscarinic receptor ligand (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane - PubMed. National Institutes of Health (NIH). URL: [Link] 2.[4] 1-azabicyclo[3.2.1]octane, a Class of Potent Nicotinic Acetylcholine Receptor–Ligands. American Chemical Society (ACS). URL: [Link] 3.[2] The muscarinic receptor agonist BuTAC, a novel potential antipsychotic, does not impair learning and memory in mouse passive avoidance - PubMed. National Institutes of Health (NIH). URL: [Link] 4.[3] Muscarinic agonists with antipsychotic-like activity: structure-activity relationships of 1,2,5-thiadiazole analogues with functional dopamine antagonist activity - PubMed. National Institutes of Health (NIH). URL: [Link] 5.[5] WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof. Google Patents. URL: 6.[6] WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof. Google Patents. URL: 7.[7] ChemInform Abstract: 3-(3-Alkylthio-1,2,5-thiadiazol-4-yl)-1-azabicycles. Structure Activity Relationships for Antinociception Mediated by Central Muscarinic Receptors. ResearchGate. URL: [Link]
Sources
- 1. Unexpected antipsychotic-like activity with the muscarinic receptor ligand (5R,6R)6-(3-propylthio-1,2,5-thiadiazol-4-yl)-1-azabicyclo[3.2.1]octane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The muscarinic receptor agonist BuTAC, a novel potential antipsychotic, does not impair learning and memory in mouse passive avoidance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Muscarinic agonists with antipsychotic-like activity: structure-activity relationships of 1,2,5-thiadiazole analogues with functional dopamine antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof - Google Patents [patents.google.com]
- 6. WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Chapter 1: N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition: A Non-Covalent Strategy for Anti-Inflammatory Therapy
An In-Depth Guide to the Mechanisms of Action of 1-Azabicyclo[3.2.1]octan-6-one Based Inhibitors
The 1-azabicyclo[3.2.1]octan-6-one scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile framework for the design of potent and selective inhibitors targeting a diverse range of biological macromolecules. Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for substituent groups, enabling precise interactions with target proteins and minimizing the entropic penalty of binding.[1] This guide provides a comparative analysis of the mechanisms of action for various classes of inhibitors based on this scaffold, supported by experimental data and detailed protocols for key validation assays.
The Target: N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
NAAA is a lysosomal cysteine hydrolase that plays a crucial role in the degradation of the endogenous anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[2] By inhibiting NAAA, the levels of PEA at the site of inflammation are increased, prolonging its therapeutic effects.[3] This makes NAAA an attractive target for the development of novel anti-inflammatory drugs.
Mechanism of Action of 1-Azabicyclo[3.2.1]octan-6-one Based NAAA Inhibitors
A significant class of 1-azabicyclo[3.2.1]octan-6-one derivatives has been identified as potent and selective, non-covalent inhibitors of NAAA.[2][4] The constrained conformation of the bicyclic core is beneficial for binding to the enzyme's active site.[2] Structure-activity relationship (SAR) studies have revealed that modifications to the pyrazole and pyrazine moieties of these inhibitors can significantly impact their potency and pharmacokinetic properties.[5]
Comparative Analysis of NAAA Inhibitors
The following table summarizes the in vitro inhibitory activity of representative 1-azabicyclo[3.2.1]octan-6-one based NAAA inhibitors.
| Compound | Structure | h-NAAA IC50 (µM)[2][5] |
| ARN19689 (50) | endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide | 0.042 |
| 39 | n-butyl substituted derivative | 0.023 |
| 41 | n-hexyl substituted derivative | 0.019 |
| 20 | Azabicyclo[3.2.1]octane core with pyrazole sulfonamide | 0.23 |
Experimental Protocols
1. Fluorogenic NAAA Inhibition Assay
This assay is a primary screening method to determine the potency of test compounds in inhibiting NAAA activity.
-
Principle: The assay utilizes a fluorogenic substrate that is cleaved by NAAA to release a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.
-
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer (pH 4.5-5.0 to mimic the lysosomal environment), human NAAA enzyme, and the test compounds.[2]
-
Incubate the plate at 37°C for a specified period.
-
Add the fluorogenic substrate to initiate the reaction.
-
Measure the fluorescence intensity over time using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
-
-
Self-Validation:
-
Positive Control: A known NAAA inhibitor.
-
Negative Control: Vehicle (e.g., DMSO) without the test compound.
-
Blank: Assay buffer and substrate without the enzyme to account for background fluorescence.
-
2. Competitive Activity-Based Protein Profiling (ABPP)
ABPP is employed to confirm the non-covalent binding mechanism of the inhibitors.[5]
-
Principle: This technique uses a reactive probe that covalently binds to the active site of the enzyme. A non-covalent inhibitor will compete with the probe for binding, leading to a decrease in probe labeling.
-
Protocol:
-
Pre-incubate the NAAA enzyme with the test compound at various concentrations.
-
Add a cysteine-reactive fluorescent probe.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled NAAA by in-gel fluorescence scanning.
-
A decrease in fluorescence intensity of the NAAA band in the presence of the test compound indicates competitive, non-covalent binding.
-
-
Self-Validation:
-
Control: Enzyme incubated with the probe in the absence of the inhibitor to show maximum labeling.
-
Visualizations
Caption: NAAA Inhibition Pathway.
Caption: Competitive ABPP Workflow.
Chapter 2: Dopamine Transporter (DAT) Inhibition: A Strategy for Modulating Neurotransmission
The Target: Dopamine Transporter (DAT)
DAT is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thus regulating the concentration and duration of dopamine signaling.[6] Inhibitors of DAT can increase synaptic dopamine levels, which is a therapeutic strategy for conditions like ADHD and depression.[1]
Mechanism of Action of 1-Azabicyclo[3.2.1]octan-6-one Based DAT Inhibitors
The rigid 1-azabicyclo[3.2.1]octane scaffold has been utilized to develop a new class of DAT inhibitors.[6] The stereochemistry and the nature of substituents on the bicyclic ring are critical for their inhibitory activity and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).[1][6]
Comparative Analysis of DAT Inhibitors
The following table presents the binding affinities of representative 1-azabicyclo[3.2.1]octane derivatives for DAT.
| Compound | Substituent at C6 | DAT Ki (nM)[6] |
| Example 1 | Phenyl | Data not specified, but active |
| Example 2 | Naphthyl | Data not specified, but active |
Experimental Protocols
1. Radioligand Binding Assay for DAT
This assay measures the affinity of a test compound for DAT by its ability to displace a radiolabeled ligand.
-
Principle: The assay is based on the competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]WIN 35,428) for binding to DAT in membrane preparations from cells expressing the transporter.
-
Protocol:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, the radioligand, and the test compound.
-
For total binding, add vehicle. For non-specific binding, add a high concentration of a known DAT inhibitor (e.g., cocaine).
-
Incubate the plate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through filter plates, followed by washing with ice-cold buffer.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound.
-
-
Self-Validation:
-
Reference Compound: A known DAT inhibitor with a well-characterized Ki value.
-
Controls: Total and non-specific binding controls are essential for accurate calculation of specific binding.
-
Visualizations
Caption: DAT Signaling Pathway.
Chapter 3: Opioid Receptor Modulation: For Analgesia and Narcotic Antagonism
The Target: Opioid Receptors
Opioid receptors are a class of G protein-coupled receptors that are the primary targets for opioid analgesics. The 1-azabicyclo[3.2.1]octane scaffold has been investigated for its potential to yield compounds with mixed agonist-antagonist profiles at these receptors, which could lead to analgesics with reduced side effects.[7]
Mechanism of Action of 1-Azabicyclo[3.2.1]octan-6-one Based Opioid Receptor Modulators
Structure-activity relationship studies have shown that variations in the substituents on the phenyl ring and the nitrogen of the bicyclic system can significantly alter the analgesic and narcotic antagonist activities of these compounds.[7]
Experimental Protocols
1. In vivo Hot Plate Test for Analgesia
This is a classic behavioral assay to assess the analgesic properties of a test compound in animals.
-
Principle: The test measures the latency of an animal to react to a thermal stimulus (a heated plate). An increase in the reaction time after administration of a compound indicates an analgesic effect.
-
Protocol:
-
Acclimate the animals (e.g., mice or rats) to the testing room.
-
Determine the baseline reaction time for each animal on the hot plate (maintained at a constant temperature, e.g., 55°C).
-
Administer the test compound or vehicle control.
-
At specific time points after administration, place the animal on the hot plate and record the time until it shows a response (e.g., licking a paw or jumping).
-
A cut-off time is used to prevent tissue damage.
-
Calculate the percentage of maximum possible effect (%MPE) to quantify the analgesic response.
-
-
Self-Validation:
-
Positive Control: A known analgesic like morphine.
-
Negative Control: Vehicle administration.
-
Baseline Measurement: Each animal serves as its own control.
-
Chapter 4: Emerging Mechanisms and Future Perspectives
The versatility of the 1-azabicyclo[3.2.1]octan-6-one scaffold extends beyond the well-established targets discussed above.
-
Sigma-1 Receptor Modulation: Derivatives of this scaffold are being investigated as modulators of the sigma-1 receptor, a unique intracellular protein involved in various cellular functions.[8]
-
Anticancer Activity: Some 1-azabicyclo[3.2.1]octane derivatives have shown cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.[9]
-
Urease Inhibition: Certain compounds based on this scaffold have demonstrated non-competitive inhibition of urease, an enzyme implicated in bacterial infections.[9]
The continued exploration of this privileged scaffold is likely to uncover novel inhibitors with unique mechanisms of action, further expanding its therapeutic potential.
Conclusion
The 1-azabicyclo[3.2.1]octan-6-one core is a testament to the power of scaffold-based drug design. Its rigid and tunable nature has allowed for the development of inhibitors targeting a wide array of proteins with diverse mechanisms of action, from non-covalent enzyme inhibition to modulation of neurotransmitter transporters and G protein-coupled receptors. The detailed experimental protocols and comparative data presented in this guide provide a framework for researchers to further investigate and exploit the therapeutic potential of this remarkable chemical entity.
References
-
Takeda, M., Inoue, H., Noguchi, K., Honma, Y., & Kawamori, M. (1977). Azabicycloalkanes as analgetics. 3. Structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and its 7-endo-methyl derivative. Journal of Medicinal Chemistry, 20(2), 221–228. [Link]
-
Caputo, V., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13466–13489. [Link]
-
Caputo, V., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]
-
Caputo, V., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]
-
Tamiz, A. P., Smith, M. P., Enyedy, I., Flippen-Anderson, J., Zhang, M., Johnson, K. M., & Kozikowski, A. P. (2000). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(15), 1681–1686. [Link]
-
Caputo, V., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. ResearchGate. [Link]
-
Caputo, V., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N. Journal of Medicinal Chemistry. [Link]
-
R Discovery. (2026, January 1). Discovery of novel 2-azabicyclo[3.2.1]octane derivatives against non-small cell lung cancer from aconitine simplification. R Discovery. [Link]
-
ResearchGate. (n.d.). Reported examples of azabicyclo[3.2.1]octane–containing compounds. ResearchGate. [Link]
-
Bio-Techne. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Bio-Techne. [Link]
-
Figshare. (2022, August 18). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N‑Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Figshare. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. figshare.com [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azabicycloalkanes as analgetics. 3. Structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry of (+)-1-(3-hydroxyphenyl)-6-methyl-6-azabicyclo[3.2.1]octane and its 7-endo-methyl derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
